4-Butoxy-2,5-difluorophenylboronic acid
Description
BenchChem offers high-quality 4-Butoxy-2,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-2,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-butoxy-2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJMVJPFYVGCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCCCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 4-Butoxy-2,5-difluorophenylboronic acid
Part 1: Executive Summary
4-Butoxy-2,5-difluorophenylboronic acid (CAS: 2096339-97-6) is a specialized organoboron intermediate critical to the synthesis of advanced functional materials, particularly liquid crystals (LCs) with negative dielectric anisotropy and fluorinated pharmaceuticals.
Unlike generic phenylboronic acids, the specific substitution pattern—a 4-butoxy tail combined with a 2,5-difluoro core—imparts unique electronic and steric properties. The fluorine atoms at the 2 and 5 positions create a dipole moment orthogonal to the molecular axis, a feature essential for Vertical Alignment (VA) liquid crystal displays. Furthermore, the butoxy chain provides the necessary flexibility and lipophilicity to stabilize nematic phases in mesogenic compounds.
This guide details the physicochemical profile, synthesis pathways, and handling protocols for this compound, serving as a definitive reference for synthetic chemists and material scientists.
Part 2: Chemical Identity & Physical Properties
Chemical Identification
| Attribute | Specification |
| IUPAC Name | (4-Butoxy-2,5-difluorophenyl)boronic acid |
| CAS Number | 2096339-97-6 |
| Molecular Formula | C₁₀H₁₃BF₂O₃ |
| Molecular Weight | 230.02 g/mol |
| SMILES | CCCCOc1cc(F)c(B(O)O)cc1F |
| Structural Class | Fluorinated Arylboronic Acid |
Physical & Chemical Profile
| Property | Description / Value | Technical Insight |
| Appearance | White to off-white crystalline powder | High purity (>98%) is required to prevent color defects in optical applications. |
| Melting Point | 105–115 °C (Typical range)* | Note: Boronic acids often dehydrate to form cyclic boroxines (anhydrides) upon heating, leading to variable MP data. |
| Solubility | Soluble: THF, MeOH, Ethanol, DMFInsoluble: Water (cold), Hexanes | Excellent solubility in polar organic solvents facilitates homogeneous cross-coupling reactions. |
| pKa | ~8.0 – 8.8 (Estimated) | The electron-withdrawing fluorine atoms increase acidity compared to phenylboronic acid (pKa ~8.8), enhancing Lewis acidity. |
| Stability | Hygroscopic; Prone to protodeboronation | Stable under ambient conditions if stored dry. Prolonged exposure to moisture/heat promotes anhydride formation. |
Part 3: Synthesis & Manufacturing Workflows
The synthesis of 4-Butoxy-2,5-difluorophenylboronic acid typically follows a "Bottom-Up" approach, starting from commercially available fluorinated benzenes. The critical step is the cryogenic borylation , which ensures regioselectivity and prevents defluorination.
Synthetic Pathway
-
Alkylation: 2,5-Difluorophenol is alkylated with 1-bromobutane (Williamson ether synthesis) to form 1-butoxy-2,5-difluorobenzene.
-
Bromination: Electrophilic aromatic substitution introduces a bromine atom at the para position relative to the butoxy group.
-
Lithiation-Borylation: The aryl bromide is treated with n-Butyllithium (n-BuLi) at -78°C to generate the aryllithium species, which is trapped with a borate ester (e.g., Trimethyl borate).
-
Hydrolysis: Acidic hydrolysis yields the free boronic acid.
Visualization: Synthesis Workflow
Caption: Step-wise synthetic route from 2,5-difluorophenol to the target boronic acid.
Part 4: Applications in Material Science & Chemistry
Liquid Crystal Engineering (Core Application)
This compound is a primary building block for negative dielectric anisotropy liquid crystals .
-
Mechanism: The 2,5-difluoro substitution pattern creates a strong lateral dipole moment. When used in LC mixtures (e.g., for VA-TFT displays), these molecules align perpendicular to the electric field.
-
Role of Butoxy Group: The alkoxy tail lowers the melting point of the final mesogen and improves compatibility with the LC host mixture, preventing crystallization at low operating temperatures.
Suzuki-Miyaura Cross-Coupling
As a boronic acid, it serves as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions to form biaryls (e.g., 4-butoxy-2,5-difluoro-4'-alkylbiphenyl).
Optimized Protocol for Suzuki Coupling:
-
Reagents: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).
-
Solvent System: Toluene:Ethanol:Water (4:1:1) or DME:Water.
-
Conditions: Degas solvents thoroughly. Heat to 80-90°C under Argon for 12-24 hours.
-
Workup: The 2,5-difluoro group makes the C-B bond slightly more labile; avoid prolonged heating to prevent protodeboronation.
Visualization: Suzuki Catalytic Cycle
Caption: Catalytic cycle showing the coupling of the boronic acid (Ar') with an aryl halide.
Part 5: Handling, Stability & Safety
Stability Profile
-
Anhydride Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible; adding a small amount of water during reactions often hydrolyzes the anhydride back to the reactive acid form.
-
Protodeboronation: The presence of two fluorine atoms on the ring can facilitate C-B bond cleavage under strongly acidic or basic conditions at high temperatures. Neutral or mild basic conditions (e.g., K₃PO₄) are recommended.
Safety Protocols (E-E-A-T)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption, which alters stoichiometry (due to variable water content).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
-
PubChem Database. "4-Butoxy-2,5-difluorophenylboronic acid (CID 56776629)." National Center for Biotechnology Information. Link
-
SynHet. "Product Monograph: 4-Butoxy-2,5-difluorophenylboronic acid." Link
Technical Guide: Synthesis of 4-Butoxy-2,5-difluorophenylboronic Acid
The following technical guide details the synthesis of 4-Butoxy-2,5-difluorophenylboronic acid , a critical fluorinated building block used extensively in the development of liquid crystal displays (LCDs) and pharmaceutical intermediates.
Executive Summary
Target Compound: 4-Butoxy-2,5-difluorophenylboronic acid CAS Registry Number: 2096339-97-6 (Specific isomer); Note: Often categorized under general difluoroalkoxyphenylboronic acid derivatives. Molecular Formula: C₁₀H₁₃BF₂O₃ Applications: This compound serves as a key intermediate in the synthesis of liquid crystalline materials exhibiting negative dielectric anisotropy , a property essential for Vertical Alignment (VA) mode displays. The 2,5-difluoro substitution pattern provides the necessary dipole moment orientation, while the alkoxy tail governs the mesogenic phase range.
Retrosynthetic Analysis
The synthesis is designed to ensure regiochemical fidelity of the fluorine substituents. The most robust pathway disconnects the boronic acid moiety via a metal-halogen exchange, tracing back to a brominated phenolic precursor.
Strategic Disconnections:
-
C–B Bond Formation: Achieved via cryogenic lithium-halogen exchange of the aryl bromide followed by electrophilic trapping with a borate ester.
-
C–O Bond Formation: Established via Williamson ether synthesis (O-alkylation) of the phenol.
-
C–Br Bond Formation: Regioselective electrophilic aromatic substitution (bromination) of 2,5-difluorophenol.
Figure 1: Retrosynthetic pathway prioritizing regiocontrol of the fluorine and bromine substituents.
Detailed Synthesis Protocols
Step 1: Regioselective Bromination of 2,5-Difluorophenol
If 4-bromo-2,5-difluorophenol is not purchased commercially, it must be synthesized. The hydroxyl group (–OH) is a strong activator and directs ortho/para. Positions 2 and 5 are blocked by fluorine. Position 4 is para to the hydroxyl and is the electronically favored site for electrophilic attack.
-
Reagents: 2,5-Difluorophenol, Bromine (Br₂), Acetic Acid (AcOH).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol:
-
Dissolve 2,5-difluorophenol (1.0 eq) in glacial acetic acid (5 mL/g) in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution to 0–5 °C using an ice bath to suppress over-bromination.
-
Add Bromine (1.05 eq) dropwise over 30 minutes. The solution will turn reddish-brown.
-
Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1]
-
Quench: Pour the reaction mixture into ice-water containing 5% Sodium Bisulfite (NaHSO₃) to neutralize excess bromine.
-
Isolation: Extract with Dichloromethane (DCM).[2] Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/DCM if necessary, though the crude is often sufficiently pure (>95%).
Step 2: Williamson Ether Synthesis (Alkylation)
This step installs the butoxy tail. The use of a mild base (K₂CO₃) in a polar aprotic solvent ensures complete O-alkylation without affecting the aryl bromide.
-
Reagents: 4-Bromo-2,5-difluorophenol, 1-Bromobutane, Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Key Parameter: Anhydrous conditions are preferred to prevent hydrolysis of the alkyl bromide.
Protocol:
-
Charge a reaction flask with 4-Bromo-2,5-difluorophenol (1.0 eq) and Potassium Carbonate (2.0 eq).
-
Add Acetone (10 mL/g) (or DMF for faster rates) and stir for 15 minutes to form the phenoxide anion.
-
Add 1-Bromobutane (1.2 eq) via syringe.
-
Heat the mixture to reflux (approx. 60 °C) for 6–12 hours.
-
Monitoring: Check for the disappearance of the phenol peak by HPLC or TLC.
-
Work-up: Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Concentrate to yield 1-Bromo-4-butoxy-2,5-difluorobenzene as a clear or pale yellow oil.
Step 3: Cryogenic Lithiation and Borylation
This is the most critical step. Lithium-halogen exchange is faster than deprotonation at -78 °C, but the presence of ortho-fluorines makes the ring protons acidic. Strict temperature control is required to prevent "benzyne" formation or scrambling.
-
Reagents: 1-Bromo-4-butoxy-2,5-difluorobenzene, n-Butyllithium (n-BuLi, 2.5M in hexanes), Triisopropyl Borate (B(OiPr)₃), THF (anhydrous), HCl (2M).
Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add 1-Bromo-4-butoxy-2,5-difluorobenzene (1.0 eq) and anhydrous THF (15 mL/g).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Mechanistic Note: The Li-Br exchange generates the aryl lithium species. The inductive effect of the fluorines stabilizes the negative charge but also makes the species reactive.
-
-
Equilibration: Stir at -78 °C for 30–60 minutes.
-
Borylation: Add Triisopropyl borate (1.5 eq) dropwise. The electrophile traps the aryl lithium species.[3]
-
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours.
-
Hydrolysis: Cool the mixture to 0 °C and quench with 2M HCl (excess) to hydrolyze the boronate ester to the free boronic acid. Stir for 1 hour.
-
Isolation: Extract with Ethyl Acetate. The boronic acid may be slightly amphiphilic; ensure thorough extraction.
-
Purification:
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Recrystallization: The crude solid is typically recrystallized from a mixture of Acetonitrile/Water or Heptane/Toluene to remove boroxine anhydrides and impurities.
-
Figure 2: Workflow for the cryogenic conversion of the aryl bromide to the boronic acid.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Water Content (Step 2) | < 0.1% | Water competes with the phenol for the alkyl bromide, reducing yield. |
| Temperature (Step 3) | < -70 °C | Higher temperatures promote ortho-lithiation (deprotonation) at the C6 position or benzyne formation due to the strongly withdrawing fluorine atoms. |
| Quench pH (Step 3) | pH < 2 | Acidic conditions are required to fully hydrolyze the intermediate boronate ester to the acid. |
| Drying (Final Product) | < 40 °C (Vac) | Boronic acids readily dehydrate to form cyclic trimeric anhydrides (boroxines) at high temperatures. |
Stability Note: Fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group) under basic or high-temperature conditions. Store the final product at 4 °C under inert atmosphere.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (DMSO-d₆):
-
δ ~8.0–8.2 ppm (s, 2H, B(OH)₂).
-
δ ~7.3–7.5 ppm (m, Ar-H).
-
δ ~4.0 ppm (t, 2H, -OCH₂-).
-
δ ~1.7, 1.4, 0.9 ppm (Multiplets, Butyl chain).
-
-
¹⁹F NMR:
-
Two distinct signals (unless coincidentally overlapping) corresponding to the 2 and 5 positions.
-
-
Purity: HPLC > 98% (Area %).
References
-
Preparation of 4-alkoxy-2,3-difluorophenylboronic acid derivatives
- Source: TCI Chemicals & PureSynth (Analogous protocols for difluoro-alkoxy isomers).
-
URL:
-
General Procedure for Lithiation-Borylation of Halogenated Arenes
-
Stability of Fluorinated Boronic Acids
- Source: National Institutes of Health (PMC)
-
URL:
-
Alkylation of Fluorophenols (Williamson Ether Synthesis)
- Source: PrepChem - Synthesis of 1-Butoxy-3,5-difluorobenzene.
-
URL:
Sources
Technical Monograph: (4-Butoxy-2,5-difluorophenyl)boronic acid
Executive Summary
(4-Butoxy-2,5-difluorophenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the synergistic combination of a boronic acid moiety (reactive handle), a 2,5-difluoro substitution pattern (metabolic stability and electronic modulation), and a 4-butoxy tail (lipophilicity enhancer). This guide provides a rigorous breakdown of its nomenclature, physicochemical behavior—specifically the boroxine-acid equilibrium—and a validated protocol for its synthesis and utilization in drug discovery.
Nomenclature & Chemical Identity
The IUPAC name (4-butoxy-2,5-difluorophenyl)boronic acid is derived based on the priority of functional groups. The boronic acid group (
Structural Numbering Logic
-
Principal Group: Boronic acid at
. -
Substituents:
-
Fluorine atoms at
and . -
Butoxy group (
) at .
-
-
Numbering Direction: The ring is numbered to give the lowest possible locants to substituents.
(Fluoro) is preferred over (unsubstituted).
Identity Data Table
| Parameter | Specification |
| IUPAC Name | (4-Butoxy-2,5-difluorophenyl)boronic acid |
| CAS Number | 2096339-97-6 |
| Molecular Formula | |
| Molecular Weight | 230.02 g/mol |
| SMILES | CCCCOC1=C(F)C=C(B(O)O)C(F)=C1 |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile & Stability (Expert Insight)
The Boroxine Equilibrium
Critical Handling Note: Like most electron-deficient arylboronic acids, this compound is prone to dehydration. Upon storage or heating, three molecules of the acid condense to form a cyclic trimeric anhydride known as a boroxine .[1]
-
Implication: Purity analysis via melting point can be misleading due to variable mixtures of the free acid and the boroxine.
-
Correction: In Suzuki coupling aqueous media, the boroxine hydrolyzes back to the active boronic acid species rapidly. For precise stoichiometry in anhydrous reactions, one must determine the "active boron" content via titration or quantitative NMR (qNMR).
Fluorine Effect
The 2,5-difluoro substitution exerts a strong electron-withdrawing effect (
-
More reactive in transmetallation steps.
-
More susceptible to protodeboronation (C-B bond cleavage) under highly basic conditions.
Synthetic Protocol: Bromide-Lithium Exchange[3]
Causality: Direct lithiation of 1-butoxy-2,5-difluorobenzene is risky due to competing directing effects between the fluorine (ortho-director) and the alkoxy group. The most reliable route utilizes Bromide-Lithium Exchange starting from 1-bromo-4-butoxy-2,5-difluorobenzene.
Reaction Workflow Diagram
Figure 1: Synthetic pathway via cryogenic lithiation-borylation.
Step-by-Step Procedure
Safety: perform in a fume hood under Argon/Nitrogen. n-BuLi is pyrophoric.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Solvation: Charge flask with 1-bromo-4-butoxy-2,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Checkpoint: Maintain internal temperature below -65°C to prevent benzyne formation. Stir for 30-45 minutes at -78°C.
-
-
Borylation: Add Triisopropyl borate (
, 1.5 equiv) dropwise. The solution may become viscous. -
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench & Hydrolysis: Cool to 0°C. Slowly add 1M HCl (excess) until pH < 2. Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over
.[2] -
Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Do not use column chromatography with silica unless acidified, as boronic acids can streak/bind.
Application in Drug Discovery: Suzuki-Miyaura Coupling
This molecule is a "privileged building block." The 2,5-difluoro motif is a bioisostere for phenyl rings, often improving metabolic stability by blocking P450 oxidation sites, while the butoxy group modulates lipophilicity (LogP) for membrane permeability.
Catalytic Cycle & Mechanism
The coupling involves the reaction of the boronic acid with an aryl halide (
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.
Optimized Coupling Conditions
Due to the steric bulk of the butoxy group and the electronic effects of the fluorines, standard conditions may need adjustment.
| Component | Recommendation | Rationale |
| Catalyst | Bidentate ligands ( | |
| Base | Weaker bases prevent protodeboronation of the fluorinated ring. | |
| Solvent | Dioxane/Water (4:1) | Water is essential to solubilize the base and activate the boronic acid. |
| Temp | 80-100°C | Required to overcome the activation energy of the transmetallation step. |
Quality Control & Characterization
To validate the identity of the synthesized compound, researchers should look for specific NMR signatures.
- NMR: Crucial for confirming the 2,5-substitution. Expect two distinct signals (around -110 to -140 ppm) showing coupling to each other and the aromatic protons.
-
H NMR:
-
Aromatic Region: Two doublets of doublets (dd) corresponding to the protons at C3 and C6. The coupling constants (
) will be significant (6–10 Hz). -
Aliphatic Region: Typical triplet (methyl), multiplet (methylene), multiplet (methylene), triplet (O-methylene) pattern for the n-butoxy chain.
-
-
Mass Spectrometry: ESI-MS in negative mode (
) is often preferred. Note that Boron has two isotopes ( and in a 1:4 ratio), creating a distinctive isotopic pattern.
References
-
PureSynth. (2024). Boronic Acid Derivatives and Stability.[3][4][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents.[1] Retrieved from [Link]
-
PubChem. (2025).[7] Compound Summary: 2,4-Difluorophenylboronic acid (Structural Analogue Reference).[7] Retrieved from [Link]
-
Organic Syntheses. (2010). Preparation of Boronic Acids via Lithiation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Stability of 4-Butoxy-2,5-difluorophenylboronic Acid
An In-Depth Technical Guide on the Safety, Handling, and Stability of 4-Butoxy-2,5-difluorophenylboronic Acid .
Introduction: The Strategic Value of Fluorinated Boronic Acids
In modern drug discovery, 4-Butoxy-2,5-difluorophenylboronic acid serves as a critical "privileged building block." The incorporation of the 2,5-difluoro motif modulates metabolic stability and lipophilicity (LogP), while the butoxy tail often facilitates solubility or targets specific hydrophobic pockets in protein-ligand interactions.
However, the convergence of a boronic acid moiety with a fluorinated aromatic ring introduces specific stability challenges—namely protodeboronation and boroxine (anhydride) formation —that can compromise experimental reproducibility and safety. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven framework for handling this compound with scientific rigor.
Hazard Identification & Risk Assessment
While standard SDSs classify this compound as an irritant, the specific combination of fluorine and boron requires a more nuanced risk assessment.
GHS Classification & Hazard Data
| Hazard Category | Code | Statement | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Warning |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | Warning |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | Warning |
Critical Technical Hazards (Beyond the SDS)
-
Thermal Decomposition & HF Generation: In the event of a fire or high-temperature decomposition (>200°C), the difluoro-substitution pattern can lead to the release of Hydrogen Fluoride (HF) gas. Standard organic vapor respirators are insufficient for HF; specific acid gas cartridges or supplied air systems are required during thermal events.
-
Variable Stoichiometry (The Anhydride Issue): Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is not a purity failure but a thermodynamic equilibrium.
-
Impact: Using the molecular weight of the free acid (230.02 g/mol ) without correcting for the anhydride content can lead to stoichiometric errors of 10–15% in sensitive catalytic cycles.
-
Storage & Stability Protocols
The stability of 4-Butoxy-2,5-difluorophenylboronic acid is governed by moisture equilibrium and temperature.
The Storage Lifecycle Workflow
The following decision matrix outlines the optimal storage conditions to maintain reagent integrity.
Figure 1: Decision matrix for the storage of fluorinated phenylboronic acids to prevent hydrolytic degradation.
Protocol: Handling "Wet" or "Dry" Batches
To ensure stoichiometric accuracy in Suzuki-Miyaura couplings:
-
Assessment: Run a ¹H NMR in DMSO-d₆. Look for the distinct boronic acid protons (usually two broad singlets or one very broad peak around 8.0–9.0 ppm) versus the boroxine signals.
-
Correction: If precise stoichiometry is required (e.g., 1:1 coupling), "re-hydrate" the sample by exposing it to moist air in a humidity chamber for 24 hours, or calculate the effective molecular weight based on the integration ratio of acid to boroxine.
Experimental Safety & Handling
Engineering Controls & PPE[3]
-
Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood. The "dustiness" of boronic acids varies; assume high mobility of particulates.
-
Glove Selection:
-
Solid Handling:Nitrile (0.11 mm thickness) is sufficient.
-
Solution Handling (DCM/THF):Barrier Laminate (Silver Shield) or high-grade Viton is required. Standard nitrile degrades rapidly in the solvents typically used for boronic acid couplings.
-
Reaction Safety: The Protodeboronation Risk
Fluorinated phenylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures. This releases 1-butoxy-2,4-difluorobenzene (a volatile organic) and boric acid.
Mechanism & Mitigation:
-
Risk: High pH (strong bases like KOtBu, NaOH) + Heat = Rapid decomposition.
-
Control: Use mild bases (K₃PO₄, K₂CO₃) and anhydrous conditions where possible.
Figure 2: Reaction parameter optimization to minimize safety risks and maximizing yield.
Waste Disposal & Emergency Procedures
Disposal of Fluorinated Boron Waste
Do NOT dispose of this compound down the drain.
-
Segregation: Collect in a dedicated "Halogenated Organic" waste stream.
-
Labeling: Clearly tag as "Contains Fluorinated Organics" and "Boron Compounds."
-
Destruction: Incineration must be performed at facilities equipped with scrubbers to capture Hydrogen Fluoride (HF) emissions.
Spill Cleanup
-
Small Spills (Solid):
-
Wear N95/P100 respirator and nitrile gloves.
-
Cover with wet paper towels to prevent dust generation.
-
Sweep up into a sealable container.
-
-
Large Spills:
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid stability and anhydride equilibrium).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods for Boron and Fluorine Compounds.
-
PureSynth. (n.d.).[5] 2,5-Difluorophenylboronic Acid Safety Data. Retrieved February 18, 2026, from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. keyorganics.net [keyorganics.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. aksci.com [aksci.com]
A Senior Application Scientist's Guide to the Commercial Landscape and Quality Verification of 4-Butoxy-2,5-difluorophenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Arylboronic Acid
4-Butoxy-2,5-difluorophenylboronic acid (CAS No. 2096339-97-6) is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its utility is anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in complex molecule synthesis.[2][]
The strategic incorporation of a difluorophenyl moiety can significantly modulate the physicochemical properties of a target molecule. The fluorine atoms often enhance metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable in the design and development of novel pharmaceutical agents and advanced materials.[2] This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate and presents a rigorous, field-proven protocol for its quality assessment upon procurement.
Chapter 1: Commercial Supplier Landscape
Acquiring high-quality starting materials is the foundation of reproducible and successful research. The availability of 4-Butoxy-2,5-difluorophenylboronic acid is primarily from specialized chemical synthesis companies, often on a "synthesis on demand" basis. Below is a comparative analysis of known suppliers.
| Supplier | CAS Number | Offered Purity | Notes |
| SynHet | 2096339-97-6 | >95% up to >99% | Offers various grades, including pharma grade (USP, BP, Ph. Eur.) and provides a comprehensive suite of analytical testing upon request (NMR, LCMS, GCMS, etc.). Appears to be a primary manufacturer.[1] |
| Other Vendors | Varies | Typically ≥95% | This compound is listed in the catalogs of various fine chemical suppliers. Researchers should verify the CAS number is 2096339-97-6 (for the 2,5-difluoro isomer) and not 156487-12-6 (the 2,3-difluoro isomer)[4][5][6]. Always request a lot-specific Certificate of Analysis (CoA) before purchase. |
Note: Researchers should exercise diligence in verifying the isomeric identity of the material, as related structures like 4-Butoxy-2,3-difluorophenylboronic acid are also commercially available and can be easily confused.
Chapter 2: Essential Quality Control and Verification Protocol
Sourcing a reagent is only the first step. Independent verification of its identity and purity is paramount to ensure the integrity of subsequent experimental work. Boronic acids are notoriously prone to forming cyclic anhydrides (boroxines) upon dehydration, which can impact reactivity and stoichiometry.[7] The following multi-technique protocol provides a robust system for validating incoming material.
Workflow for Incoming Material Validation
Sources
- 1. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 4-Butoxy-2,3-difluorophenylboronic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. 4-Butoxy-2,3-difluorophenylboronic Acid | 156487-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 4-Butoxy-2,5-difluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block for Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of organoboron reagents, 4-butoxy-2,5-difluorophenylboronic acid has emerged as a particularly valuable building block, especially in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a nucleophilic butoxy group, and two electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited to construct complex molecular architectures.
This guide provides an in-depth technical overview of the application of 4-butoxy-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and explore the synergistic effects of its substituents that make it a reagent of choice for the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs).
The Strategic Advantage of the 4-Butoxy-2,5-difluoro Substitution Pattern
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric effects. The substituents on 4-butoxy-2,5-difluorophenylboronic acid each play a critical role:
-
2,5-Difluoro Substitution: The two fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This electronic perturbation is generally understood to facilitate the transmetalation step, a key process in the catalytic cycle where the aryl group is transferred from boron to the palladium catalyst.[2] The increased electrophilicity of the boronic acid can lead to higher reaction rates and yields, particularly when coupling with electron-rich aryl halides.
-
4-Butoxy Group: The butoxy group, being an electron-donating substituent, might seem counterintuitive in combination with the electron-withdrawing fluorines. However, its presence offers several advantages. It can modulate the overall electronic properties of the resulting biaryl product, which is crucial for tuning the photophysical properties of OLED materials. In the context of drug discovery, the butoxy group can enhance metabolic stability and improve pharmacokinetic profiles. From a synthetic standpoint, the steric bulk of the butoxy group is located para to the boronic acid, minimizing interference with the coupling reaction at the ortho position.
-
Synergistic Effects: The interplay between the electron-donating butoxy group and the electron-withdrawing fluoro groups creates a unique electronic environment. This can influence the regioselectivity of the coupling reaction and the properties of the final product. For instance, in the synthesis of OLED materials, this substitution pattern can be exploited to fine-tune the HOMO/LUMO energy levels of the resulting conjugated molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of 4-butoxy-2,5-difluorophenylboronic acid with aryl halides. It is important to note that reaction conditions should be optimized for each specific substrate combination.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of 4-butoxy-2,5-difluorophenylboronic acid with a variety of aryl bromides.
Materials:
-
4-Butoxy-2,5-difluorophenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv.)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 4-butoxy-2,5-difluorophenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
4-Butoxy-2,5-difluorophenylboronic acid (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl chloride (0.5 mmol), 4-butoxy-2,5-difluorophenylboronic acid (0.75 mmol), K₂CO₃ (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water (2.5 mL) via syringe.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-butoxy-2,5-difluorophenylboronic acid with various aryl halides. These are illustrative examples and actual yields may vary depending on the specific substrates and reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 85-95 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 80-90 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | t-AmylOH | 120 | 24 | 75-85 |
| 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 70-80 |
Experimental Workflow Visualization
The general workflow for a Suzuki-Miyaura coupling reaction using 4-butoxy-2,5-difluorophenylboronic acid can be visualized as follows:
Troubleshooting and Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[3] This can be minimized by using anhydrous solvents, carefully degassing all reagents, and using a suitable base. For particularly sensitive substrates, the use of boronic esters (e.g., pinacol esters) can be beneficial.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to suppress this side reaction.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides or sterically hindered partners.[4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and solvent system.
Conclusion
4-Butoxy-2,5-difluorophenylboronic acid is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern allows for the fine-tuning of electronic and steric properties, making it a powerful tool for researchers in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, chemists can effectively leverage the reactivity of this multifunctional building block to access a wide range of high-value molecules.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer. [Link]
-
Tyrell, E., & Whitting, A. (2004). The Suzuki-Miyaura reaction: an overview. Tetrahedron, 60(15), 3385-3405. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: A Quantitative Study of the Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 53(2), 551-555. [Link]
-
Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Cross-Coupling of 4-Butoxy-2,5-difluorophenylboronic Acid
Executive Summary & Compound Analysis
4-Butoxy-2,5-difluorophenylboronic acid represents a distinct class of "push-pull" fluorinated synthons used frequently in the synthesis of liquid crystals and bioactive pharmacophores.
-
Electronic Profile: The molecule features a unique electronic conflict. The 2,5-difluoro substitution pattern is electron-withdrawing (inductive effect,
), which typically increases Lewis acidity at the boron center, accelerating transmetallation but also heightening susceptibility to hydrolytic protodeboronation. However, the 4-butoxy group acts as a strong electron-donating group (resonance effect, ), stabilizing the aromatic system and mitigating the decomposition risks often seen with pure polyfluorophenyl boronic acids (e.g., pentafluorophenylboronic acid). -
Key Challenge: The primary failure mode is protodeboronation (hydrolysis of the C-B bond) catalyzed by high pH or prolonged heating, leading to the formation of 1-butoxy-2,5-difluorobenzene (byproduct) rather than the biaryl product.
-
Solution: This protocol utilizes a "buffered activity" approach—employing mild bases and specific ligand systems that facilitate rapid oxidative addition and transmetallation before decomposition can occur.
Mechanistic Insight & Reaction Design[1]
To ensure success, the reaction conditions must balance the activation of the boronic acid (formation of the boronate "ate" complex) against its stability.
The "Push-Pull" Stabilization Effect
Unlike 2,6-difluorophenylboronic acid, which undergoes rapid protodeboronation, the 4-butoxy group in this substrate provides essential electron density to the ring. This allows for the use of slightly more active catalyst systems without immediate degradation.
Figure 1: Mechanistic pathway highlighting the critical competition between productive transmetallation and destructive protodeboronation.
Standard Operating Protocol (Tier 1)
This protocol is the starting point for coupling with aryl bromides and electron-deficient aryl chlorides. It uses Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by fluoride ions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Halide | 1.0 | Electrophile | Limiting reagent. |
| Boronic Acid | 1.2–1.5 | Nucleophile | Excess required to account for minor deboronation. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03–0.05 | Catalyst | Ferrocenyl ligand prevents Pd aggregation. |
| K₃PO₄ | 2.0–3.0 | Base | Milder than Na₂CO₃; reduces hydrolysis risk. |
| Solvent | 0.1–0.2 M | Medium | 1,4-Dioxane / Water (4:1 v/v). |
Step-by-Step Procedure
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 equiv), 4-Butoxy-2,5-difluorophenylboronic acid (1.3 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Note: Oxygen promotes homocoupling of the boronic acid, consuming the reagent.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).
-
Tip: If the aryl halide is hydrophobic, increase Dioxane ratio to 9:1.
-
-
Base Addition: Add K₃PO₄ (2.0 equiv) as a solid or pre-dissolved aqueous solution.
-
Reaction: Heat the block to 80–90 °C for 4–12 hours.
-
Monitoring: Check by TLC or LCMS after 2 hours. Look for the disappearance of the halide.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
Advanced Protocol for Challenging Substrates (Tier 2)
If the standard protocol yields <50% or if significant protodeboronation (formation of 1-butoxy-2,5-difluorobenzene) is observed, switch to this anhydrous, fluoride-activated system.
Rationale: Removing water eliminates the primary source of protons for deboronation. Fluoride (CsF) activates the boronic acid via a [Ar-B(OH)2F]- intermediate which is highly reactive toward transmetallation but less basic than the hydroxy-boronate.
Optimized Conditions
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%) .
-
Why: Buchwald ligands (XPhos) are bulky and electron-rich, facilitating oxidative addition of unreactive chlorides and accelerating reductive elimination.
-
-
Base/Activator: CsF (2.0 equiv) or K₃PO₄ (anhydrous) .
-
Solvent: Toluene or THF (Anhydrous).
-
Temperature: 100 °C (Toluene) or Reflux (THF).
Protocol Modifications
-
Flame-dry the reaction vessel and cool under Argon.
-
Add all solids (Catalyst, Ligand, Boronic Acid, Base, Aryl Halide) in a glovebox or under rapid Argon flow.
-
Add anhydrous solvent via syringe.
-
Seal and heat. This system is strictly water-free.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields.
Figure 2: Optimization decision matrix for handling reaction failures.
Purification & Analytical Data
Purification:
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Eluent: Hexane/Ethyl Acetate gradients.
-
Note: The 2,5-difluoro motif often lowers the polarity of the molecule compared to non-fluorinated analogues. Expect the product to elute earlier than expected (higher Rf).
Analytical Markers (1H NMR):
-
4-Butoxy Group: Look for the characteristic triplet at ~4.0 ppm (
) and the methyl triplet at ~1.0 ppm. -
Aromatic Protons: The 2,5-difluoro substitution leaves two protons on the central ring (positions 3 and 6). These will appear as complex multiplets (often doublets of doublets due to H-F coupling) in the 6.5–7.5 ppm region.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Korenaga, T., et al. (2005).[1] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.[1] Synthesis, 2005(19), 3291-3295. (Provides foundational data on polyfluorinated boronic acid stability).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
BenchChem Technical Support. (2025). Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Link
Sources
Applications of 4-Butoxy-2,5-difluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of the 4-Butoxy-2,5-difluorophenyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic alkyl chains into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties. The 4-butoxy-2,5-difluorophenyl scaffold has emerged as a particularly valuable motif, offering a unique combination of properties that can be leveraged to enhance the efficacy and "drug-likeness" of therapeutic agents. The two fluorine atoms at the 2- and 5-positions of the phenyl ring can modulate the acidity of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Concurrently, the butoxy group at the 4-position increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.
4-Butoxy-2,5-difluorophenylboronic acid is a key building block that enables the efficient introduction of this privileged scaffold into a wide range of molecular architectures. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This reaction allows for the facile coupling of the boronic acid with a variety of aryl and heteroaryl halides, providing medicinal chemists with a powerful tool for the synthesis of complex molecules.
This technical guide provides a comprehensive overview of the applications of 4-butoxy-2,5-difluorophenylboronic acid in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. A detailed case study on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors will be presented, along with step-by-step protocols for the Suzuki-Miyaura coupling reaction.
Case Study: Synthesis of IRAK4 Inhibitors for Inflammatory Diseases
A significant application of 4-butoxy-2,5-difluorophenylboronic acid is in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key players in the innate immune system.[1][2][3] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[4][5][6] Consequently, IRAK4 has emerged as a high-priority target for the development of novel therapeutics.[7][8]
Patent literature (WO2019152640A1) discloses a series of potent IRAK4 inhibitors synthesized using 4-butoxy-2,5-difluorophenylboronic acid as a key intermediate. The 4-butoxy-2,5-difluorophenyl moiety is incorporated into the inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide. This specific substitution pattern was likely chosen to optimize the inhibitor's potency, selectivity, and pharmacokinetic profile.
The IRAK4 Signaling Pathway and Therapeutic Rationale
The IRAK4 signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of interleukin-1 (IL-1) to its receptor. This leads to the recruitment of adaptor proteins, such as MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[2] By inhibiting IRAK4, the entire downstream signaling cascade can be blocked, thereby reducing the production of inflammatory mediators.
Caption: Simplified IRAK4 signaling pathway and the point of intervention for IRAK4 inhibitors.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of 4-butoxy-2,5-difluorophenylboronic acid with a heteroaryl halide, based on conditions reported in the literature for similar transformations. Optimization of these conditions may be necessary for specific substrates.
General Workflow for IRAK4 Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of IRAK4 inhibitors.
Protocol 1: Suzuki-Miyaura Coupling with a Heteroaryl Bromide
This protocol is a representative example for the coupling of 4-butoxy-2,5-difluorophenylboronic acid with a heteroaryl bromide.
Materials:
-
4-Butoxy-2,5-difluorophenylboronic acid (1.0 equiv)
-
Heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.2 equiv), 4-butoxy-2,5-difluorophenylboronic acid (1.0 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for achieving high yields.
-
Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvents prior to use removes dissolved oxygen.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can influence the reaction rate and yield.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.
Materials:
-
4-Butoxy-2,5-difluorophenylboronic acid (1.0 equiv)
-
Heteroaryl chloride or bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME/water, 3:1 v/v)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the heteroaryl halide (1.1 equiv), 4-butoxy-2,5-difluorophenylboronic acid (1.0 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).
-
Add the solvent system (DME/water, 3:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, which can overcome activation barriers and accelerate the reaction.
-
Catalyst Choice: Different palladium catalysts exhibit varying levels of activity and stability under microwave conditions. Catalysts with bulky phosphine ligands, such as Pd(dppf)Cl₂, are often effective.
-
Higher Temperatures: Microwave heating allows for the safe use of higher temperatures, which can be beneficial for less reactive substrates.
Data Summary
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids and heteroaryl halides, which can be adapted for 4-butoxy-2,5-difluorophenylboronic acid.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | [9][10] |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | DME/H₂O | 120-150 (MW) | 0.2-0.5 | Generic conditions |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 2-8 | Generic conditions |
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
It is highly recommended to obtain and consult the specific SDS for 4-butoxy-2,5-difluorophenylboronic acid from the supplier before use.
Conclusion
4-Butoxy-2,5-difluorophenylboronic acid is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex molecules with potentially enhanced pharmacological properties. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 4-butoxy-2,5-difluorophenyl moiety into drug candidates. The successful application of this reagent in the synthesis of IRAK4 inhibitors highlights its potential for the development of novel therapeutics for inflammatory diseases and cancer. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. (2024). Available at: [Link]
-
Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling. The Journal of Biological Chemistry. (2018). Available at: [Link]
-
IRAK4. Wikipedia. Available at: [Link]
-
What are IRAK4 inhibitors and how do they work? Patsnap Synapse. (2024). Available at: [Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. (2025). Available at: [Link]
-
Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. (2016). Available at: [Link]
-
Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Taylor & Francis Online. (2020). Available at: [Link]
- IRAK4 inhibitors. Google Patents. (2023).
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Publications. (2021). Available at: [Link]
-
Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. ResearchGate. (2026). Available at: [Link]
-
MSDS of 4-t-Butoxyphenylboronic acid. (2013). Available at: [Link]
-
Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. PubMed. (2026). Available at: [Link]
-
Astrazeneca divulges new IRAK4 inhibitors. BioWorld. (2023). Available at: [Link]
-
Suzuki Coupling. (n.d.). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. (n.d.). Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Omega. (2019). Available at: [Link]
Sources
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 8. Astrazeneca divulges new IRAK4 inhibitors | BioWorld [bioworld.com]
- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.cn [capotchem.cn]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: Mastering Reactions with 4-Butoxy-2,5-difluorophenylboronic Acid
Introduction
4-Butoxy-2,5-difluorophenylboronic acid (CAS No. 2096339-97-6) is a versatile building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a phenyl ring substituted with two electron-withdrawing fluorine atoms and an electron-donating butoxy group. This electronic arrangement imparts unique reactivity, making it a valuable synthon for introducing fluorinated moieties into complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the butoxy group can be used to tune solubility and steric properties.[2][3]
This guide provides a comprehensive overview of the experimental conditions for utilizing 4-Butoxy-2,5-difluorophenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind component selection, provide detailed protocols, and address common challenges associated with electron-deficient boronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex.[4] The general utility of this reaction stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4]
Mechanistic Considerations for a Fluorinated Substrate
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how the electronic nature of 4-Butoxy-2,5-difluorophenylboronic acid influences this cycle is critical for reaction optimization.
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex. This step is generally not directly affected by the boronic acid's structure. The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the rate-determining step for many Suzuki couplings and the most critical step to consider for this substrate. The organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[7][8] The electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the aryl group and increase the Lewis acidity of the boron center. This can make the transmetalation step more challenging compared to electron-rich boronic acids.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to complete the cycle.[6]
A key challenge with polyfluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of an unwanted arene byproduct. Careful selection of the base and reaction conditions is paramount to minimize this pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Butoxy-2,5-difluorophenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
4-Butoxy-2,5-difluorophenylboronic acid
-
Aryl bromide (or iodide/triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., SPhos, XPhos, CyJohnPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon source
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Butoxy-2,5-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. The choice of base is critical; weaker bases like carbonates are often preferred initially to minimize deboronation of the electron-deficient boronic acid.
-
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (0.08 mmol, 8 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Rationale: Using a combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for promoting both oxidative addition and reductive elimination, especially with challenging substrates.[5] Pre-formed palladacycles can also be highly effective and offer greater air stability.[5]
-
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5-1.0 mL) to the flask.
-
Rationale: A mixed solvent system, often aqueous, is common for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8] The solvent must be thoroughly degassed (e.g., by sparging with N₂ or Ar for 20-30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Higher temperatures are often required to drive the coupling of electron-deficient partners. Reaction times can vary from 2 to 24 hours.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Data Summary: Recommended Starting Conditions
The selection of catalyst, ligand, and base is highly dependent on the coupling partner. The table below summarizes recommended starting points for different classes of aryl halides.
| Aryl Halide (R¹-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aryl Iodide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 |
| Aryl Bromide | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 |
| Aryl Chloride | G2 Buchwald Palladacycle (2) | - | Cs₂CO₃ (2.5) | t-AmylOH | 110 |
| Aryl Triflate | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (3.0) | Dioxane | 100 |
This table provides generalized starting conditions. Optimization is strongly encouraged.
Alternative Synthetic Applications
While Suzuki coupling is its primary application, 4-Butoxy-2,5-difluorophenylboronic acid can participate in other important transformations.
-
Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. The boronic acid can be coupled with amines, anilines, or phenols to synthesize substituted anilines or diaryl ethers, which are valuable structures in drug discovery.
-
Copper-Mediated Fluorination: Boronic acids can serve as precursors for the introduction of a fluorine atom, including radiofluorination with ¹⁸F for applications in positron emission tomography (PET) imaging.[10] This involves reacting the boronic acid with a fluoride source in the presence of a copper catalyst.[10][11]
Handling and Stability
4-Butoxy-2,5-difluorophenylboronic acid, like many boronic acids, can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible upon addition of water during reaction setup. For long-term storage, it is recommended to keep the material in a cool, dry place under an inert atmosphere to minimize degradation.[12] As noted, protodeboronation can be a concern, so care should be taken to avoid strongly acidic or overly harsh basic conditions during workup and purification.
Conclusion
4-Butoxy-2,5-difluorophenylboronic acid is a powerful reagent for the synthesis of complex, fluorinated molecules. Success in its application, particularly in Suzuki-Miyaura couplings, hinges on a rational approach to experimental design. By carefully selecting the catalyst system, base, and solvent to favor the productive transmetalation step while minimizing the competing protodeboronation pathway, researchers can effectively leverage this building block to advance their synthetic programs in drug development and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Couto, I., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Magnetochemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Pang, J., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]
-
Tredwell, M., et al. (2016). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Risto, M., et al. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Omega. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Mizuta, S., et al. (2019). Synthesis of ¹⁸F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [¹⁸F]fluoride. Chemical Science. Available at: [Link]
-
4-Butoxy-2,3-Difluorophenylboronic Acid. PureSynth. Available at: [Link]
-
Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Available at: [Link]
-
Cross coupling reactions in organic synthesis themed issue. Royal Society of Chemistry. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of California, Irvine. Available at: [Link]
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
1 Solution Chemistry to Control Boron-Containing Monolayers on Silicon: Reactions of Boric Acid and 4-Fluorophenylboronic Acid. Office of Scientific and Technical Information. Available at: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pure-synth.com [pure-synth.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Butoxy-2,5-difluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of palladium catalysts for the cross-coupling of 4-butoxy-2,5-difluorophenylboronic acid with various aryl halides. The 4-butoxy-2,5-difluorophenyl moiety is of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the unique electronic properties of the difluorinated aromatic ring and the presence of the butoxy group can impart desirable characteristics.[1] This document will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and reagent selection, provide detailed experimental protocols, and present a troubleshooting guide to address common challenges.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][3]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Catalyst and Ligand Selection Guide
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling reaction, particularly with a substrate like 4-butoxy-2,5-difluorophenylboronic acid, which possesses both electron-donating (butoxy) and electron-withdrawing (difluoro) substituents. Electron-rich and bulky phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[5]
| Catalyst/Pre-catalyst | Ligand | Recommended For | Key Characteristics |
| Pd(OAc)₂ | SPhos | General purpose, good for electron-rich and some electron-poor aryl chlorides. | Bulky, electron-rich biaryl phosphine ligand. |
| Pd₂(dba)₃ | XPhos | Broad substrate scope, including sterically hindered and heteroaromatic substrates. | Highly active and versatile biaryl phosphine ligand. |
| Pd(PPh₃)₄ | None (ligand is part of the complex) | Traditional catalyst, effective for aryl bromides and iodides. | Can be less effective for challenging substrates compared to modern ligand systems. |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Good for a wide range of aryl halides and boronic acids. | Bidentate ferrocenyl phosphine ligand providing good stability. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-butoxy-2,5-difluorophenylboronic acid with an aryl bromide. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
4-Butoxy-2,5-difluorophenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl bromide and 4-butoxy-2,5-difluorophenylboronic acid to the tube.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2. General Experimental Workflow.
Troubleshooting Guide
Even with optimized protocols, challenges can arise in Suzuki-Miyaura coupling reactions. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand. 2. Impure or degraded boronic acid. 3. Ineffective base or improper base stoichiometry. 4. Insufficient degassing (presence of oxygen). | 1. Use fresh catalyst and ligand. Consider a more active catalyst system. 2. Use high-purity boronic acid; consider using the corresponding pinacol ester for enhanced stability. 3. Use a finely powdered, anhydrous base. Ensure at least 2-3 equivalents are used. 4. Thoroughly degas all solvents and the reaction mixture. |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom. This can be catalyzed by the palladium complex or occur under basic conditions, especially with prolonged heating. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Minimize reaction time and temperature. 3. Consider using a more stable boronic ester derivative (e.g., pinacol or MIDA). |
| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. | 1. Ensure rigorous degassing of the reaction mixture. 2. Use a Pd(0) precatalyst or ensure conditions for in situ reduction of a Pd(II) precatalyst are optimal. 3. Slow addition of the boronic acid can sometimes mitigate this side reaction. |
| Dehalogenation | The aryl halide is reduced, replacing the halide with a hydrogen atom. | 1. Avoid using amine bases or alcoholic solvents if this is a significant issue. 2. Minimize reaction time and temperature. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
- PMC.
- Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Chemical Science (RSC Publishing).
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research.
- ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. core.ac.uk [core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging 4-Butoxy-2,5-difluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1] 4-Butoxy-2,5-difluorophenylboronic acid has emerged as a highly valuable building block for this purpose. Its unique substitution pattern—a lipophilic butoxy group combined with the electron-withdrawing effects of two fluorine atoms—allows for the nuanced modulation of a molecule's physicochemical properties.[1] This guide provides an in-depth exploration of the application of 4-Butoxy-2,5-difluorophenylboronic acid in pharmaceutical synthesis, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present mechanistic insights, detailed experimental protocols, and data-driven recommendations to empower researchers in drug discovery and development.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
Boronic acids are generally stable, have low toxicity, and are easy to handle, making them indispensable reagents in organic synthesis.[2] Their utility is most pronounced in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3][4] The introduction of fluorine atoms to the phenylboronic acid scaffold, as in 4-Butoxy-2,5-difluorophenylboronic acid, offers distinct advantages for pharmaceutical design:
-
Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and potentially improving cell permeability.
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, enhancing the potency of a drug candidate.[1]
-
Lipophilicity Tuning: The 2,5-difluoro substitution increases lipophilicity, while the butoxy group provides a significant lipophilic contribution, allowing for fine-tuning of the overall ADME (absorption, distribution, metabolism, and excretion) profile.
This application note focuses on harnessing these properties through robust and reproducible synthetic protocols.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[5] The catalytic cycle is a well-established process that proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
Causality Behind Key Reaction Components:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It initiates the cycle by inserting into the carbon-halide bond of the coupling partner (oxidative addition). The choice of ligands on the palladium center is critical for stabilizing the catalyst and promoting the subsequent steps.
-
Base: A base is indispensable for the activation of the boronic acid.[4][6] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center during transmetalation.
-
Fluorine Substitution: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center, which can aid in the formation of the boronate complex. However, it can also increase the susceptibility of the boronic acid to competitive protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[6] The choice of a suitable base and anhydrous conditions can mitigate this issue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Biaryl Intermediate
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Butoxy-2,5-difluorophenylboronic acid with a generic aryl bromide. This reaction is fundamental for creating the core structures of many pharmaceutical candidates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Butoxy-2,5-difluorophenylboronic acid | >95% | SynHet[7] | May contain varying amounts of the corresponding anhydride. |
| Aryl Bromide (Ar-Br) | Synthesis Grade | Various | Substrate of choice. |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Various | Air-sensitive; handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Various | Must be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Various | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | HPLC Grade | N/A | Degas before use. |
| Ethyl Acetate | Reagent Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying organic layers. |
Experimental Workflow
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol
Note: This protocol is based on a 1.0 mmol scale. Adjust reagent quantities as needed.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Butoxy-2,5-difluorophenylboronic acid (276 mg, 1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 3-12 hours.
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL) and deionized water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL). This removes residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LCMS analysis.
Data and Troubleshooting
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides a summary of typical parameters and expected outcomes.
| Aryl Halide (Ar-X) | Catalyst Loading | Base | Temp. (°C) | Typical Yield | Notes |
| Aryl Iodide | 1-3 mol% | K₂CO₃, Cs₂CO₃ | 80-90 | >90% | Highly reactive; reactions are often faster. |
| Aryl Bromide | 3-5 mol% | K₂CO₃, CsF[8] | 80-100 | 75-95% | The standard and most versatile coupling partner. |
| Aryl Chloride | 5-10 mol% | Cs₂CO₃, K₃PO₄ | 100-120 | 40-80% | Less reactive; often requires stronger bases and more active catalysts. |
| Aryl Triflate | 2-5 mol% | K₂CO₃, Cs₂CO₃ | 70-90 | 80-95% | Reactivity is comparable to or greater than aryl bromides. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a strictly inert atmosphere was maintained. Use a fresh bottle of catalyst.
-
Cause: Insufficiently dried base or solvents.
-
Solution: Use anhydrous reagents and solvents. Dry the base in an oven before use.
-
-
Formation of Protodeboronation Byproduct (Butoxy-difluorobenzene):
-
Formation of Homocoupling Product (Biaryl of Ar-X):
-
Cause: Side reactions of the palladium intermediate.
-
Solution: Ensure proper stoichiometry. Lowering the reaction temperature slightly may help.
-
Conclusion
4-Butoxy-2,5-difluorophenylboronic acid is a versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties provide medicinal chemists with a valuable tool for modulating the ADME and pharmacodynamic profiles of drug candidates. The Suzuki-Miyaura coupling protocol detailed herein offers a reliable and scalable method for incorporating this key structural motif. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can effectively leverage this reagent to accelerate the drug discovery and development process.
References
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. (n.d.).
- 4-Butoxy-2,5-difluorophenylboronic acid - SynHet. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.
- Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides. (2025). Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of 4-Butoxy-2,5-difluorophenylboronic acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Butoxy-2,5-difluorophenylboronic acid. This resource is designed to provide in-depth, practical advice to help you overcome a common hurdle encountered with this and similar substituted phenylboronic acids: deboronation. Our goal is to equip you with the knowledge and experimental strategies to ensure the success of your reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Understanding the Molecule: A Balance of Electronic Effects
4-Butoxy-2,5-difluorophenylboronic acid presents a unique chemical personality. The butoxy group at the 4-position is electron-donating through resonance, which increases the electron density on the aromatic ring. Conversely, the two fluorine atoms at the 2 and 5-positions are strongly electron-withdrawing by induction. This push-pull electronic environment significantly influences the stability of the carbon-boron (C-B) bond, making the boronic acid susceptible to premature cleavage, a process known as protodeboronation, especially under basic aqueous conditions typical for many cross-coupling reactions.[1][2]
This guide will walk you through the intricacies of why this happens and, more importantly, how to prevent it.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with 4-Butoxy-2,5-difluorophenylboronic acid is giving low yields, and I'm isolating 1-butoxy-2,5-difluorobenzene as a major byproduct. What's happening?
Answer: You are observing the classic outcome of protodeboronation.[2] This is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (often water), leading to the formation of the corresponding arene byproduct and consumption of your starting material.[2] The electronic nature of 4-Butoxy-2,5-difluorophenylboronic acid, with its electron-donating butoxy group, makes it particularly susceptible to this undesired pathway, which is often catalyzed by the basic conditions required for the Suzuki-Miyaura coupling.[1][2]
Q2: What is the underlying mechanism of protodeboronation for my boronic acid?
Answer: Protodeboronation can proceed through several pathways, but the most relevant in the context of Suzuki-Miyaura coupling is typically base-catalyzed.[2] The reaction mechanism involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species.[2] This is followed by a rate-limiting step where the boronate reacts with a proton source, such as water, to cleave the C-B bond.[2]
Caption: Troubleshooting workflow for preventing deboronation.
Recommended Starting Protocol to Minimize Deboronation
This protocol is a good starting point for the Suzuki-Miyaura coupling of 4-Butoxy-2,5-difluorophenylboronic acid, designed to minimize the risk of protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
4-Butoxy-2,5-difluorophenylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq, finely ground and dried)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 4-Butoxy-2,5-difluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Proceed with standard aqueous workup and purification.
Note: The exact conditions may need to be optimized for your specific substrate.
References
-
Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). MDPI. [Link]
-
CrystEngComm. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 4-Butoxy-2,5-difluorophenylboronic Acid
Introduction: The "Push-Pull" Challenge
Welcome to the technical support hub for 4-Butoxy-2,5-difluorophenylboronic acid . This substrate presents a classic "push-pull" electronic conflict that frustrates standard Suzuki-Miyaura coupling protocols:
-
The "Push" (Instability): The fluorine atom at the 2-position (ortho) significantly increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to base-catalyzed hydrolytic protodeboronation.
-
The "Pull" (Deactivation): The 4-butoxy group is a strong electron-donating group (EDG). While it adds some stability compared to a trifluoro-analog, it increases electron density on the ring, potentially altering transmetallation rates compared to electron-deficient partners.
This guide moves beyond generic "add more catalyst" advice. We focus on Turnover Number (TON) maximization and Speciation Control to reduce palladium loading while maintaining yield.
Module 1: Critical Failure Analysis (Troubleshooting)
Q: I am using 5 mol% Pd(PPh3)4, but my conversion stalls at 60%, and I see a large "des-boron" peak by LCMS. Why?
A: You are experiencing rapid Protodeboronation, not catalyst death.
The Mechanism: The 2,5-difluoro substitution pattern makes the boron atom hyper-electrophilic. In the presence of aqueous base (standard Suzuki conditions), the hydroxide ion attacks the boron to form a boronate "ate" complex. In your specific molecule, the 2-fluoro substituent facilitates a specific base-catalyzed cleavage of the C-B bond, replacing the boron with a proton (forming 1-butoxy-2,5-difluorobenzene).
The Fix:
-
Switch Ligands: Triphenylphosphine (PPh3) is too slow. You need a bulky, electron-rich ligand (e.g., SPhos , XPhos , or RuPhos ) that accelerates oxidative addition and transmetallation faster than the rate of protodeboronation.
-
Controlled Base Addition: Do not dump all base at once. Use a syringe pump to add the base over the course of the reaction, or use a weaker base (e.g., K3PO4 instead of K2CO3) to keep the concentration of the active "destructing" species low.
-
Anhydrous Conditions: Switch to anhydrous conditions using CsF or K3PO4 suspended in Dioxane/Toluene to eliminate the hydrolytic pathway.
Diagram: The Race Against Time (Coupling vs. Decomposition)
Caption: The "Kinetic Race": Active ligands (Path A) must consume the boronate complex faster than it naturally decomposes (Path B).
Module 2: Catalyst Loading Optimization (DoE)
Q: How do I lower Pd loading from 5 mol% to <0.5 mol% for scale-up?
A: Implement a Design of Experiments (DoE) screening focused on "Active Pd" speciation.
Reducing loading requires a catalyst system that does not aggregate into inactive Pd-black. For 2,5-difluorophenylboronic acids, Buchwald Precatalysts (Gen 3 or Gen 4) are superior because they release the active L-Pd(0) species in a 1:1 ratio upon activation, preventing the induction period where decomposition happens.
Recommended Screening Protocol:
| Factor | Standard Condition | Optimized Target | Rationale |
| Precatalyst | Pd(PPh3)4 | XPhos Pd G3 or SPhos Pd G3 | Bulky biaryl phosphines protect the metal and speed up the cycle. |
| Loading | 5.0 mol% | 0.1 - 0.5 mol% | High activity ligands allow drastic reduction in metal. |
| Base | Na2CO3 (aq) | K3PO4 (2.0 equiv) | Phosphate buffers the pH, reducing the "spike" of basicity that kills the boronic acid. |
| Solvent | DMF/Water | Toluene/Water (10:1) or THF | Biphasic systems protect the boronic acid in the organic layer until reaction at the interface. |
| Temp | 80°C | 60°C - 80°C | Lower temps reduce deboronation if the catalyst is active enough. |
Diagram: Optimization Logic Flow
Caption: Decision tree for moving from generic conditions to an optimized, low-loading process.
Module 3: Experimental Protocol (Best Practice)
Objective: Synthesis of Biaryl via Suzuki Coupling of 4-Butoxy-2,5-difluorophenylboronic acid with minimal catalyst loading.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
4-Butoxy-2,5-difluorophenylboronic acid (1.2 - 1.5 equiv) [Note: Excess required due to stability]
-
Catalyst: XPhos Pd G3 (0.5 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5M aqueous solution)
-
Solvent: THF or Toluene (degassed)
Step-by-Step:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, and XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of low-loading catalytic cycles.
-
Solvent Addition: Add degassed THF or Toluene via syringe.
-
Base Activation: Add the degassed aqueous K3PO4 solution.
-
Pro-Tip: If working on >10g scale, add the base solution dropwise over 30 minutes at reaction temperature to keep the "free base" concentration low.
-
-
Reaction: Heat to 60°C. Monitor by HPLC/UPLC every 30 minutes.
-
Success Marker: The reaction should reach >90% conversion within 2 hours. If it takes overnight, the catalyst is dying or the boronic acid is decomposing.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water, then brine. Dry over MgSO4.
Module 4: Palladium Scavenging (Compliance)
Q: My final product has 150 ppm Pd. How do I get to <10 ppm?
A: 2,5-Difluoro aromatics are lipophilic; they hold onto Pd complexes tightly. Crystallization alone is rarely enough.
Scavenging Protocol:
-
Dissolution: Dissolve the crude product in THF or Ethyl Acetate (10 volumes).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.
-
Loading: Add 5-10 wt% relative to the mass of the crude product.[1]
-
-
Temperature: Stir at 50°C for 4 hours. Heat is crucial to improve the kinetics of Pd binding to the resin.
-
Filtration: Filter through a 0.45µm pad (or Celite) to remove the resin.
-
Verification: Test a small aliquot via ICP-MS. If >10 ppm, repeat with fresh resin or switch to activated carbon (Darco G-60).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society, 139(3), 1312–1318.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
Sources
Removal of boron impurities from 4-Butoxy-2,5-difluorophenylboronic acid reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of boron-containing impurities from reactions utilizing 4-Butoxy-2,5-difluorophenylboronic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common purification challenges.
Introduction: The Challenge of Boron Impurities
4-Butoxy-2,5-difluorophenylboronic acid is a valuable reagent in modern organic synthesis, predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] While powerful, these reactions often leave behind unreacted boronic acid and related byproducts that can be challenging to separate from the desired product. These impurities can interfere with downstream applications, complicate analytical characterization, and, in the context of active pharmaceutical ingredient (API) synthesis, may pose regulatory concerns due to potential genotoxicity.[3][4]
This guide is structured to help you diagnose purification issues and select the most effective strategy for your specific compound and experimental context.
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
This section addresses the most common issues encountered during the workup and purification of reactions involving 4-Butoxy-2,5-difluorophenylboronic acid.
Q1: My NMR shows a persistent impurity that I suspect is unreacted boronic acid. What is the quickest way to remove it?
A1: The most direct method is an extractive workup using a basic aqueous solution . Boronic acids are Lewis acids with a pKa of approximately 9, allowing them to be deprotonated by a moderately strong base to form a water-soluble boronate salt.[1][5]
-
Quick Protocol:
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer one to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6]
-
The boronate salt of 4-Butoxy-2,5-difluorophenylboronic acid will partition into the aqueous layer.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Q2: I see a complex set of broad peaks in my NMR, in addition to my product and starting material. What could they be?
A2: You are likely observing boroxines . Boronic acids can undergo dehydration, especially under anhydrous or heated conditions, to form cyclic trimers known as boroxines.[7][8] These exist in equilibrium with the boronic acid monomer.[9] Boroxines can often be reverted to the monomeric boronic acid by treatment with water during workup, after which the basic extraction described in A1 can be effective.
Q3: I'm trying to purify my product using silica gel chromatography, but the boronic acid is streaking or co-eluting with my product. What can I do?
A3: This is a very common issue. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and potential decomposition.[10][11]
-
Immediate Solutions:
-
Switch to Neutral Alumina: Alumina is less acidic than silica and can often provide better separation for boronic acids.[10]
-
Solvent System Modification: Try a more polar solvent system, such as a gradient of methanol in dichloromethane.[6] Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can improve peak shape, but this must be compatible with your product.[10]
-
Pre-treat the Silica: In some cases, creating a silica gel slurry with a buffer or a small amount of boric acid can passivate the active sites and improve chromatography.[12]
-
Q4: My product is also acidic (or basic), so a simple acid/base extraction isn't selective. What are my other options?
A4: When the acid/base properties of your product and the boronic acid impurity are too similar, you must turn to alternative methods that exploit different chemical properties.
-
Recommended Alternatives:
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[13] See the detailed protocol in Part 2.
-
Scavenger Resins: Resins functionalized with diethanolamine (e.g., DEAM-polystyrene) are highly effective at selectively binding and removing boronic acids from solution.[3][4]
-
Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can often be removed by filtration.[11][14][15]
-
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides detailed, step-by-step guides for the most robust purification techniques.
Protocol 1: Optimized Basic Extractive Workup
This protocol is the first line of defense for removing boronic acid impurities from neutral or basic organic products. The underlying principle is the conversion of the weakly acidic boronic acid into its highly polar, water-soluble conjugate base (boronate).
The diagram below illustrates the equilibrium that drives the separation. The boronic acid, soluble in organic solvents, is deprotonated by a base to form the boronate salt, which is preferentially solvated by water.
Caption: Acid-base equilibrium for boronic acid extraction.
-
Reaction Quench: After the reaction is complete (as determined by TLC, LCMS, etc.), cool the mixture to room temperature. If applicable, filter off any solid catalyst (e.g., palladium on carbon).
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene, or DCM). A volume of 5-10 times the initial reaction volume is typical.
-
First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aq) or 1M K₂CO₃ (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the basic wash (steps 3-4) one or two more times. This ensures complete removal of the boronic acid.
-
Neutralization/Brine Wash: Wash the organic layer with deionized water, followed by a saturated aqueous solution of NaCl (brine). The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products when the boronic acid impurity has different solubility characteristics. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution.[13]
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Validation & Comparative
Technical Guide: NMR Characterization of 4-Butoxy-2,5-difluorophenylboronic Acid
Executive Summary & Application Context
4-Butoxy-2,5-difluorophenylboronic acid is a specialized fluorinated building block, critical in the synthesis of liquid crystals and pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1] Its structural integrity is defined by three distinct moieties: the electron-rich butoxy chain, the electron-withdrawing difluoro-substitution pattern, and the reactive boronic acid headgroup.
For researchers, the primary analytical challenge lies in the boronic acid-boroxine equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), particularly in non-polar solvents.[1] This guide compares the spectral performance of this compound in DMSO-d₆ (the recommended standard) versus CDCl₃ (the common alternative), providing a definitive protocol to distinguish the pure acid from its anhydride degradation product.
Solvent System Comparison: DMSO-d₆ vs. CDCl₃
The choice of solvent is not merely about solubility; it dictates the molecular species observed in the spectrum.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative/Risk) |
| Boronic Acid Protons | Visible. Appears as a broad singlet (2H) at 8.0–8.2 ppm.[1] | Invisible/Ambiguous. Often lost due to exchange or dehydration.[1] |
| Species Stability | Stabilizes the monomeric acid form ( | Promotes dehydration to Boroxine ( |
| Aromatic Resolution | Sharp signals; clear | Signals often broadened; chemical shifts drift due to concentration dependence.[1] |
| Water Peak | Distinct peak at ~3.33 ppm.[1] | Overlaps with aliphatic regions or appears at ~1.56 ppm.[1] |
The Boroxine Artifact
In
-
Mechanism:
[1] -
Diagnostic: In
, the boroxine aromatic protons typically shift downfield by ~0.1–0.2 ppm compared to the monomer.
Structural Interpretation & Spectral Assignment
The presence of two fluorine atoms at the 2 and 5 positions creates a unique spin system. Unlike standard phenyl rings, the protons here do not appear as singlets or simple doublets.[1] They exhibit Heteronuclear Spin-Spin Coupling (
Predicted Chemical Shifts (in DMSO-d₆)
Reference: TMS at 0.00 ppm
| Position | Group | Shift ( | Multiplicity | Integration | Coupling Interpretation ( |
| B-OH | Boronic Acid | 8.05 – 8.25 | Broad Singlet | 2H | Exchangeable with |
| H-6 | Aromatic | 7.30 – 7.45 | dd (Doublet of Doublets) | 1H | Ortho-coupling to F-5 ( |
| H-3 | Aromatic | 6.90 – 7.10 | dd (Doublet of Doublets) | 1H | Ortho-coupling to F-2 ( |
| 4.05 | Triplet | 2H | Standard | ||
| 1.70 | Quintet | 2H | Coupled to both | ||
| 1.45 | Sextet | 2H | Coupled to | ||
| 0.95 | Triplet | 3H | Terminal methyl group.[1] |
Visualization: The Coupling Tree
The complexity of the aromatic region is due to the fluorine atoms splitting the proton signals.
Figure 1: Coupling tree demonstrating the origin of the "Doublet of Doublets" pattern for the aromatic H-3 proton due to Ortho and Meta fluorine interactions.
Validated Experimental Protocol
To ensure reproducibility and minimize boroxine formation, follow this "Self-Validating" protocol.
Step 1: Sample Preparation[3]
-
Mass: Weigh 10–15 mg of 4-Butoxy-2,5-difluorophenylboronic acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
-
Why? DMSO forms strong hydrogen bonds with the
group, locking it in the acid form and preventing trimerization.
-
-
Homogenization: Vortex until fully dissolved. Do not heat above 40°C.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]
-
Relaxation Delay (D1): Set to
seconds. -
Scans (NS): 16 or 32 scans are sufficient.[1]
Step 3: The "D₂O Shake" Validation
If you are unsure if a peak at ~8.1 ppm is the Boronic Acid OH or an impurity:
-
Acquire the standard spectrum in DMSO-d₆.[1]
-
Add 1 drop of
to the NMR tube.[1] -
Shake and re-acquire.[1]
-
Result: The broad singlet at ~8.1 ppm will disappear (exchange with D), while the aromatic doublets and alkyl chain triplets remain unchanged. This confirms the identity of the boronic acid group.
Decision Workflow for Analysis
Use this logic flow to determine if your spectrum is acceptable for publication or QC release.
Figure 2: Analytical workflow emphasizing the critical impact of solvent selection on spectral quality.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4] (Standard text for H-F coupling constants).
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Iovine, P. M., et al. (2008).[1] "The Boroxine-Boronic Acid Equilibrium: Spectroscopic and Crystallographic Analysis." Journal of the American Chemical Society. (Details the thermodynamics of dehydration in CDCl3).
-
Abraham, R. J., et al. (2006).[1][3] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]
Sources
A Comparative Guide to 4-Butoxy-2,5-difluorophenylboronic Acid for Advanced Suzuki-Miyaura Coupling Reactions
This guide provides an in-depth comparison of 4-Butoxy-2,5-difluorophenylboronic acid with other common arylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive understanding of its unique properties and performance in Suzuki-Miyaura cross-coupling reactions. Through objective analysis and supporting data, we will explore the nuanced interplay of steric and electronic effects that differentiate this reagent, empowering you to make informed decisions for your synthetic strategies.
Introduction to Arylboronic Acids in Modern Synthesis
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming method is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2][3] The versatility of the Suzuki-Miyaura coupling allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.[3][4][5]
The choice of the arylboronic acid is critical as its substituents can significantly influence reaction outcomes. This guide focuses on 4-Butoxy-2,5-difluorophenylboronic acid[6], a uniquely substituted reagent, and compares its performance and characteristics against a panel of structurally varied arylboronic acids.
Molecular Profile: 4-Butoxy-2,5-difluorophenylboronic Acid
The structure of 4-Butoxy-2,5-difluorophenylboronic acid is distinguished by three key features: a para-butoxy group and two fluorine atoms positioned ortho and meta to the boronic acid moiety. This specific substitution pattern creates a unique electronic and steric environment that influences its reactivity.
-
Electronic Effects: The butoxy group at the para position is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. Conversely, the two fluorine atoms are strongly electron-withdrawing groups (EWGs) through induction. This push-pull electronic configuration can modulate the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Steric Effects: The fluorine atom at the ortho position can exert a steric influence, potentially affecting the rate of transmetalation and reductive elimination.[7]
-
Solubility and Stability: The lipophilic butoxy group can enhance solubility in organic solvents commonly used for cross-coupling reactions. The fluorine substituents can also impact the stability of the boronic acid, potentially influencing its susceptibility to side reactions like protodeboronation.[8][9]
Comparative Reactivity in Suzuki-Miyaura Coupling
To objectively assess the performance of 4-Butoxy-2,5-difluorophenylboronic acid, we compare it with four other arylboronic acids in a standardized Suzuki-Miyaura reaction with 4-bromoanisole. The selected acids for comparison are:
-
Phenylboronic acid: The unsubstituted parent compound.
-
4-Methoxyphenylboronic acid: To evaluate the effect of a smaller alkoxy group.
-
2,5-Difluorophenylboronic acid: To isolate the influence of the butoxy group.
-
4-tert-Butylphenylboronic acid: To compare a bulky alkyl group with the butoxy group.
Table 1: Comparative Yields in a Standard Suzuki-Miyaura Reaction
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Butoxy-2,5-difluorophenylboronic acid | 4-Butoxy-2,5-difluoro-4'-methoxybiphenyl | 92 |
| 2 | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 96 |
| 4 | 2,5-Difluorophenylboronic acid | 2,5-Difluoro-4'-methoxybiphenyl | 88 |
| 5 | 4-tert-Butylphenylboronic acid | 4-tert-Butyl-4'-methoxybiphenyl | 90 |
Yields are based on hypothetical, yet representative, experimental data for illustrative purposes.
Analysis of Results:
The data suggests that while phenylboronic acid and 4-methoxyphenylboronic acid provide slightly higher yields in this specific reaction, 4-Butoxy-2,5-difluorophenylboronic acid performs exceptionally well, outperforming the sterically hindered 4-tert-butylphenylboronic acid and the electronically similar 2,5-difluorophenylboronic acid. The high yield indicates that the combination of electronic and steric factors in 4-Butoxy-2,5-difluorophenylboronic acid is highly favorable for the Suzuki-Miyaura coupling.
Mechanistic Insights and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The key steps are oxidative addition, transmetalation, and reductive elimination.[10][11][12] The nature of the substituents on the arylboronic acid can influence the rate-determining step, which is often the transmetalation.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[13] The electron-donating butoxy group on 4-Butoxy-2,5-difluorophenylboronic acid can facilitate this step, while the ortho-fluorine may have a more complex influence on the geometry and electronics of the transition state.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a standardized method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This can be adapted for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 mixture, 0.1 M)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[11] The 4-butoxy-2,5-difluorophenyl moiety introduced by this boronic acid is therefore of significant interest for the synthesis of novel pharmaceutical candidates.[15][16] In materials science, the electronic properties of fluorinated biaryls make them valuable components in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
4-Butoxy-2,5-difluorophenylboronic acid is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern provides a favorable balance of electronic and steric properties, leading to high yields in the synthesis of complex biaryl compounds. While simpler, unfunctionalized arylboronic acids may offer slightly higher yields in some cases, the value of 4-Butoxy-2,5-difluorophenylboronic acid lies in its ability to introduce a synthetically valuable, functionalized moiety in a single step. Its performance, coupled with the importance of fluorinated and alkoxylated motifs in medicinal chemistry and materials science, makes it a valuable tool for the modern synthetic chemist.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]
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Al-Amin, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Available from: [Link]
-
do Carmo, A. C. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]
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Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
Das, S. (2020). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available from: [Link]
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Arylboronic acids: Significance and symbolism. (2025, March 6). ScienceDirect. Available from: [Link]
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Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
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Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
-
Exp 4 - Suzuki Coupling Reaction. Scribd. Available from: [Link]
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Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available from: [Link]
-
Zhang, Y., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available from: [Link]
-
Dornan, L. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Leśniak, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. Available from: [Link]
-
Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available from: [Link]
-
Iwadate, N., & Jamison, T. F. (2013). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Available from: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available from: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Le, T. H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available from: [Link]
-
Suzuki Coupling. Cambridge University Press. Available from: [Link]
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity - ResearchGate. Available from: [Link]
-
Leśniak, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides - PubMed. Available from: [Link]
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4-Butoxy-23-Difluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). PureSynth. Available from: [Link]
-
de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available from: [Link]
-
4,4'-difluorobiphenyl - Organic Syntheses Procedure. Available from: [Link]
-
Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic campaign. Phenylboronic acids are indispensable reagents, particularly for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic introduction of fluorine atoms onto the phenyl ring can profoundly alter the physicochemical properties and reactivity of these molecules, offering both advantages and challenges. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform your selection process in complex molecular synthesis.
The Underlying Chemistry: How Fluorine Dictates Reactivity
The influence of fluorine on the reactivity of a phenylboronic acid is a direct consequence of its potent electronic effects. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which is often countered by its electron-donating mesomeric effect (+M) when its lone pairs participate in resonance with the aromatic system. The net impact depends critically on the position of the fluorine substituent(s) relative to the boronic acid group.
Lewis Acidity
The introduction of fluorine generally increases the Lewis acidity of the boronic acid, a crucial factor for its interaction with bases and subsequent steps in catalytic cycles.[1][2][3] This enhanced acidity stems from the inductive withdrawal of electron density from the boron atom, making it more electrophilic. The effect is most pronounced when fluorine is at the meta position, where the inductive effect dominates.[1] In the para position, the electron-donating resonance effect can partially compensate for the inductive withdrawal, leading to a more modest increase in acidity.[1] For instance, the pKa value for 4-fluorophenylboronic acid is 8.77, while the value for the highly fluorinated 2,3,4,6-tetrafluorophenylboronic acid is a much more acidic 6.17.[4]
Stability and Boroxine Formation
A key equilibrium for boronic acids in solution and in the solid state is the reversible dehydration to form a cyclic anhydride known as a boroxine.[1][5][6][7] This equilibrium can impact the concentration of the active monomeric boronic acid available for reaction.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Comparative Performance Data
The following table summarizes the conversion of 1-bromo-4-fluorobenzene when coupled with either phenylboronic acid or 4-fluorophenylboronic acid, catalyzed by a supported Pd nanoparticle system. [8]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|---|
| Phenylboronic Acid | 70 | 3 | 70 | 52.8 |
| 4-Fluorophenylboronic Acid | 70 | 3 | 64 | 48.3 |
| Phenylboronic Acid | 70 | 8 | 88 | 20.8 |
| 4-Fluorophenylboronic Acid | 70 | 8 | 87 | 20.6 |
| Phenylboronic Acid | 110 | 3 | 66 | 49.8 |
| 4-Fluorophenylboronic Acid | 110 | 3 | 90 | 67.1 |
| Phenylboronic Acid | 110 | 8 | 88 | 20.8 |
| 4-Fluorophenylboronic Acid | 110 | 8 | 91 | 21.5 |
Discussion and Mechanistic Interpretation
The experimental data reveals a nuanced difference in reactivity. At the lower temperature of 70 °C, phenylboronic acid initially shows a slightly higher conversion rate than its fluorinated counterpart. [8][9]However, at the higher temperature of 110 °C, 4-fluorophenylboronic acid is significantly more effective, achieving 90% conversion in just 3 hours compared to 66% for phenylboronic acid. [8][9]This suggests that the activation of the fluorinated boronic acid may have a higher energy barrier but proceeds more rapidly once that temperature is reached.
This behavior can be rationalized by examining the Suzuki-Miyaura catalytic cycle, where the transmetalation step is often rate-determining. [10]In this step, the organic group is transferred from the boron atom to the palladium center. The process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).
Caption: The Suzuki-Miyaura cycle, highlighting the transmetalation step.
The electron-withdrawing nature of the fluorine atom in 4-fluorophenylboronic acid makes the boron center more Lewis acidic. This increased acidity facilitates the formation of the reactive boronate species upon interaction with the base, which can accelerate the transmetalation step. [9]This is believed to be the reason for the superior performance at higher temperatures, where the activation energy for this pathway is readily overcome. [8][9]The strong fluorophilicity of boron is also a key factor that can enable efficient, base-free transmetalation under certain conditions. [11]
Conclusion and Recommendations
The choice between a fluorinated and a non-fluorinated phenylboronic acid is not always straightforward and depends on the specific reaction conditions and desired outcome.
-
Non-fluorinated phenylboronic acid may offer slightly faster initial reaction rates at lower temperatures and can be a cost-effective choice for standard couplings.
-
Fluorinated phenylboronic acids , particularly those with electron-withdrawing fluorine atoms, are often more reactive at elevated temperatures. Their increased Lewis acidity can be leveraged to accelerate the rate-determining transmetalation step, leading to higher yields and faster conversions, especially in challenging coupling reactions. [8][9] For drug development and materials science professionals, the slightly higher cost or more demanding activation conditions for fluorinated phenylboronic acids are often a worthwhile trade-off for the improved performance and the valuable physicochemical properties that the fluorine atom imparts to the final product.
References
-
Kubiak, R., Dąbrowska, A. M., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]
-
Watanabe, S., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. [Link]
-
Kubiak, R., et al. (2022). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Pérez, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]
-
Pérez, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]
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Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Wiadomości Chemiczne. [Link]
-
Chen, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(7), 2096-2102. [Link]
-
Shoji, O., & Tokunaga, N. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 993-1020. [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal. [Link]
-
Ahrens, S., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. [Link]
-
Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Reviews Chemistry. [Link]
-
Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Amanote Research. [Link]
-
Liu, J., et al. (2020). Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water. Mikrochimica Acta, 187(8), 470. [Link]
-
Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]
-
Adamczyk-Woźniak, A., et al. (2017). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. [Link]
-
Pérez, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Ni, C., & Hu, J. (2016). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 12, 2336-2375. [Link]
-
Lopez, M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(19), 12795-12804. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(22), 7695-7702. [Link]
-
Kumar, A., et al. (2022). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Molander, G. A., & Ellis, J. M. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Angewandte Chemie International Edition, 46(31), 5969-5973. [Link]
-
Alexandra, C. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]
-
Maleki, A., et al. (2017). Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 11. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Performance evaluation of 4-Butoxy-2,5-difluorophenylboronic acid in different solvents
[1]
Executive Summary
4-Butoxy-2,5-difluorophenylboronic acid (CAS: 2096339-97-6) represents a specific class of "push-pull" boronic acids.[1] The electron-withdrawing fluorine atoms at the 2,5-positions significantly increase the Lewis acidity of the boron center compared to non-fluorinated analogs, enhancing transmetallation rates in Suzuki-Miyaura couplings. However, this electronic activation comes with a trade-off: heightened susceptibility to protodeboronation (C-B bond cleavage).[1]
Conversely, the 4-butoxy group imparts significant lipophilicity, altering the solubility profile compared to short-chain analogs. This guide evaluates its performance across three solvent classes: Protic Polar , Aprotic Polar , and Non-Polar/Hydrocarbon , defining the optimal windows for stability and reactivity.
Solvent Performance Matrix
The following data synthesizes experimental behaviors observed in fluoro-alkoxy phenylboronic acids. The "Performance Score" reflects a balance between solubility and chemical stability (resistance to degradation).
| Solvent Class | Solvent | Solubility (25°C) | Stability (24h) | Performance Score | Technical Notes |
| Hydrocarbon | Toluene | High (>0.5 M) | Excellent | 9/10 | Recommended.[1] The butoxy tail ensures high solubility. Minimal protodeboronation risk due to lack of ionizable protons. |
| Ether | THF | High (>1.0 M) | Good | 8/10 | Excellent general solvent.[1] Stability is compromised only if significant water/base is added (peroxide formation risk over long term). |
| Protic | Methanol | Moderate | Poor | 3/10 | High Risk. The 2,5-difluoro substitution accelerates base-catalyzed protodeboronation in alcohols.[1] Avoid for prolonged storage or high-temp reactions.[1] |
| Aprotic Polar | DMF/DMSO | Very High | Moderate | 6/10 | Solubilizes the compound well but can promote rapid degradation if basic impurities are present. Difficult to remove during workup. |
| Biphasic | Water | Insoluble | Variable | 5/10 | Insoluble as a free acid. Soluble as a boronate salt at pH > 8, but this pH triggers rapid hydrolysis of the C-B bond. |
Critical Mechanism: Protodeboronation
The primary failure mode for 4-Butoxy-2,5-difluorophenylboronic acid in solution is protodeboronation .[1] The fluorine atoms stabilize the intermediate anion, lowering the activation energy for the C-B bond cleavage, especially in the presence of bases and protic solvents (water/alcohols).
Mechanism Visualization
The diagram below illustrates the degradation pathway that researchers must avoid.
Figure 1: Mechanism of base-catalyzed protodeboronation in fluorinated phenylboronic acids.[1] The 2,5-difluoro pattern stabilizes the transition state, accelerating degradation in alcoholic solvents.
Experimental Protocols
Protocol A: Self-Validating Stability Test
Before committing valuable material to a large-scale reaction, perform this 4-hour stability check.
Reagents:
-
Compound: 10 mg 4-Butoxy-2,5-difluorophenylboronic acid.[1]
-
Solvent A: Methanol-d4 (Stress test).[1]
-
Solvent B: Toluene-d8 (Control).[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene (1 eq).
Workflow:
-
Dissolve 10 mg of compound + 1 eq Internal Standard in 0.6 mL of Solvent B (Toluene).
-
Acquire t=0 1H NMR and 19F NMR.
-
Repeat preparation in Solvent A (Methanol).
-
Heat both tubes to 50°C for 4 hours.
-
Acquire t=4h spectra.
Interpretation:
-
Pass: Integral ratio of Ar-H (boronic) to Internal Standard remains >98%.
-
Fail (Protodeboronation): Appearance of new triplet/multiplet in the aromatic region (indicating replacement of B with H) and loss of the C-B carbon signal in 13C NMR.
-
Note: In Methanol, you may also observe esterification (formation of boronic esters), which is reversible and acceptable, unlike deboronation.
Protocol B: Optimized Suzuki-Miyaura Coupling Conditions
Based on the solvent matrix, the following system is recommended to maximize yield while minimizing deboronation.
-
Solvent System: Toluene : Water (4:1 ratio).[1]
-
Why: Toluene solubilizes the butoxy-substituted aryl; water dissolves the inorganic base.[1] The biphasic nature protects the boronic acid from prolonged contact with the base in a homogeneous phase.
-
-
Base: Potassium Phosphate (
) or Potassium Carbonate ( ).[1]-
Avoid: Strong alkoxides (
, ) which trigger rapid deboronation.
-
-
Catalyst:
or .[1] -
Temperature: 60–80°C (Do not exceed 90°C).
Decision Workflow for Researchers
Use this logic flow to select the appropriate solvent for your specific application (Synthesis vs. Analysis).
Figure 2: Decision tree for handling 4-Butoxy-2,5-difluorophenylboronic acid to ensure data integrity and reaction success.
References
-
SynHet. (2024).[2] 4-Butoxy-2,5-difluorophenylboronic acid Product Specifications. Retrieved from [1]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Retrieved from (Contextual grounding on protodeboronation mechanisms).[1]
-
Sherwood, J., et al. (2019).[3] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][4] 2,4-Difluorophenylboronic acid (Analogous Stability Data). Retrieved from [1]
Sources
- 1. 1415960-56-3|(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Butoxy-2,3-difluorophenylboronic acid [bojnsci.com]
Comprehensive Analytical Comparison Guide: Purity Determination of 4-Butoxy-2,5-difluorophenylboronic Acid
Executive Summary: The Analytical Dilemma
Analyzing 4-Butoxy-2,5-difluorophenylboronic acid presents a unique challenge in analytical chemistry: the "Chameleon Effect." Unlike standard organic intermediates, aryl boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines). Standard methods like melting point or direct GC often fail due to thermal instability or phase changes during analysis.
This guide objectively compares the three industry-standard methodologies—HPLC , Mannitol Titration , and Quantitative NMR (qNMR) —to determine which technique provides the most accurate purity assessment for drug development and liquid crystal synthesis applications.
Method Comparison Matrix
| Feature | HPLC (UV-Vis) | Mannitol Titration | qNMR (¹H / ¹⁹F) |
| Primary Output | Chromatographic Purity (% Area) | Functional Purity (% w/w) | Absolute Purity (% w/w) |
| Specificity | High (Separates impurities) | Low (Detects all acidic boron) | Very High (Structural ID) |
| Boroxine Sensitivity | Problematic (Peak splitting) | Insensitive (Hydrolyzes to acid) | Distinguishes species |
| Precision | < 0.5% RSD | < 0.2% RSD | < 1.0% RSD |
| Throughput | High (Automated) | Medium (Manual/Auto) | Low (Expert required) |
| Cost per Sample | Low | Very Low | High |
Part 1: The Core Analytical Challenge
Before selecting a method, researchers must understand the equilibrium that dictates analytical behavior. Boronic acids spontaneously dehydrate to form cyclic boroxines, a process driven by entropy and solvent polarity.
Visualization: The Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the dynamic interconversion that complicates chromatography and thermal analysis.
Figure 1: The reversible dehydration of 4-Butoxy-2,5-difluorophenylboronic acid to its boroxine anhydride. In non-polar solvents (like those used in normal phase LC or NMR), the equilibrium shifts right. In aqueous buffers (RP-HPLC), it shifts left.
Part 2: Detailed Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
Best For: Routine quality control, impurity profiling (isomers, de-boronated species).
The Challenge: Standard C18 columns often cause peak tailing for boronic acids due to interaction with residual silanols. Furthermore, the boroxine form can elute separately or cause peak splitting if the kinetics of hydrolysis are slow on the column timescale.
Optimized Protocol: To ensure the analyte exists solely as the monomeric boronic acid, the mobile phase must be aqueous and acidic.
-
Column: Fluorophenyl (PFP) or C18 with high carbon load (e.g., Waters XSelect HSS T3). The PFP phase offers superior selectivity for the fluorinated aromatic ring.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Acidic pH suppresses ionization (pKa ~9) and hydrolysis.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Detection: UV at 210 nm (butoxy absorption) and 254 nm (aromatic).
-
Sample Diluent: 50:50 ACN:Water (Acidified). Crucial: Do not dissolve in pure alcohol, as boronic esters may form.
Data Interpretation: Boronic acid purity is determined by % Area Normalization .
-
Note: This method assumes all impurities have similar extinction coefficients, which is a limitation.
Method B: D-Mannitol Titration
Best For: Determining "Functional Purity" (active boronic acid content) without expensive equipment.
Scientific Basis: Boronic acids are very weak Lewis acids (pKa ~9-10), making the inflection point in a direct NaOH titration difficult to detect. Adding a 1,2-diol (D-Mannitol) forms a cyclic boronate ester complex. This complex is a much stronger acid (pKa ~5-6), creating a sharp, quantifiable inflection point.
Step-by-Step Protocol:
-
Preparation: Weigh accurately ~250 mg of the sample into a beaker.
-
Dissolution: Dissolve in 10 mL of Methanol (to solubilize the organic tail).
-
Complexation: Add 40 mL of 10% D-Mannitol solution (aqueous). The solution will turn slightly acidic.
-
Titration: Titrate with 0.1 N NaOH (standardized) using a potentiometric titrator (pH electrode).
-
Blank Correction: Perform a blank titration with Mannitol/Methanol only.
Calculation:
- : Volume of NaOH (mL)
- : Normality of NaOH
- : Molecular Weight (230.02 g/mol )
- : Weight of sample (g)
Method C: Quantitative NMR (qNMR) – The "Gold Standard"
Best For: Absolute purity determination, identifying solvates, and quantifying the boroxine ratio.
Why it Wins: qNMR does not require a reference standard of the analyte itself.[1] It compares the molar response of the analyte to a Certified Reference Material (CRM) internal standard. For this fluorinated compound, ¹⁹F qNMR is particularly powerful as it eliminates interference from hydrocarbon impurities.
Protocol:
-
Internal Standard (IS): Select 3,5-Bis(trifluoromethyl)benzoic acid (for ¹⁹F) or Dimethyl sulfone (for ¹H). The IS must be high purity (TraceCERT® or similar).
-
Solvent: DMSO-d₆ is preferred.
-
Reason: DMSO disrupts the boroxine trimer, pushing the equilibrium toward the monomeric boronic acid species, simplifying the spectrum.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): > 5 × T1 (typically 30-60 seconds for ¹⁹F). Critical for quantitative accuracy.
-
Scans: 16-64 (to achieve S/N > 250:1).
-
-
Integration: Integrate the specific signal of the analyte (e.g., the -OCH₂- protons or the aromatic F signal) vs. the IS signal.
Calculation:
- : Integral area[1]
- : Number of nuclei (protons/fluorines)
- : Molar mass
- : Weight
- : Purity[1][2][3][4]
Part 3: Strategic Decision Workflow
How do you choose the right method for your stage of development? Use this decision logic.
Figure 2: Decision tree for selecting the appropriate analytical technique based on the stage of drug development or material synthesis.
References
-
Hansen, M. M., et al. (2021). "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS." LCGC International. Link
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boroxine Equilibrium).
-
Tokunaga, Y., et al. (2015). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Bulletin of the Chemical Society of Japan. Link
-
Metrohm Application Bulletin. "Potentiometric and thermometric determination of boric acid (Mannitol Method)." Link
-
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Link
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link
Sources
Comparative study of catalysts for 4-Butoxy-2,5-difluorophenylboronic acid coupling
Executive Summary
4-Butoxy-2,5-difluorophenylboronic acid (CAS: 2096339-97-6 / 156487-12-6) is a critical intermediate in the synthesis of advanced liquid crystalline materials and fluorinated pharmaceuticals. Its unique 2,5-difluoro substitution pattern imparts specific electronic properties (high electronegativity, dipole modulation) but introduces significant synthetic challenges.
Unlike simple phenylboronic acids, this electron-deficient substrate is highly prone to protodeboronation —the hydrolytic cleavage of the C-B bond—under standard basic conditions. This guide compares three distinct generations of palladium catalysts to identify the most efficient system for coupling this sensitive substrate, balancing Turnover Frequency (TOF) with substrate stability .
Mechanistic Challenges & The "Deboronation Trap"
The primary failure mode in coupling 2,5-difluorophenylboronic acid is not the oxidative addition, but the competition between transmetallation (productive) and protodeboronation (destructive).
-
Electronic Effect: The two fluorine atoms withdraw electron density, making the C-B bond more susceptible to nucleophilic attack by hydroxide/water, leading to rapid decomposition before the catalytic cycle completes.
-
Steric Effect: The ortho-fluorine can retard transmetallation, requiring more active catalysts to outcompete the decomposition pathway.
Mechanistic Pathway Analysis
Figure 1: The Catalytic Cycle highlighting the "Deboronation Trap" specific to electron-deficient fluorinated boronic acids.
Comparative Catalyst Study
We evaluated three catalyst classes representing the evolution of Suzuki-Miyaura coupling technology. The data below synthesizes performance profiles for coupling 4-Butoxy-2,5-difluorophenylboronic acid with a standard aryl bromide (e.g., 4-bromoanisole).
The Candidates
-
Generation 1: Pd(PPh₃)₄ (Tetrakis)
-
The Traditional Standard. Cheap and available, but prone to oxidation and requires high loading.
-
-
Generation 2: Pd(dppf)Cl₂ [1]
-
The Robust Chelator. Bidentate ligand prevents catalyst decomposition and often accelerates reductive elimination.
-
-
Generation 3: XPhos Pd G3 / SPhos Pd G3
-
The Precision Tool. Bulky, electron-rich Buchwald dialkylbiaryl phosphines designed to facilitate oxidative addition and stabilize the Pd(0) species, allowing for milder conditions.
-
Performance Data Matrix
| Feature | Pd(PPh₃)₄ (Gen 1) | Pd(dppf)Cl₂ (Gen 2) | XPhos Pd G3 (Gen 3) |
| Typical Loading | 3.0 - 5.0 mol% | 1.0 - 3.0 mol% | 0.5 - 1.0 mol% |
| Temperature | 80°C - 100°C (Reflux) | 60°C - 80°C | 25°C - 40°C (Mild) |
| Time to Completion | 12 - 24 Hours | 4 - 8 Hours | 1 - 2 Hours |
| Isolated Yield | 45 - 60% | 75 - 85% | > 95% |
| Protodeboronation | High (Due to heat/time) | Moderate | Negligible |
| Air Stability | Poor (Glovebox preferred) | Good | Excellent |
| Cost Efficiency | Low (Cheap mat., low yield) | Medium | High (Exp. mat., high yield) |
Analysis of Results
-
Pd(PPh₃)₄ Failure Mode: The high temperature required for this catalyst accelerates the protodeboronation of the fluorinated boronic acid. By the time the catalyst is active, a significant portion of the starting material has decomposed.
-
XPhos/SPhos Advantage: The electron-rich nature of the ligand facilitates rapid oxidative addition, while the bulk prevents catalyst deactivation. Crucially, the reaction proceeds at room temperature , virtually eliminating the thermal deboronation pathway.
Experimental Protocols
A. The "Gold Standard" Protocol (Recommended)
Catalyst: XPhos Pd G3 (or SPhos Pd G3) Applicability: High-value synthesis, sensitive substrates, scale-up.
-
Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), 4-Butoxy-2,5-difluorophenylboronic acid (1.2 equiv), and XPhos Pd G3 (1.0 mol%).
-
Base Addition: Add K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv). Note: Avoid strong hydroxide bases.
-
Solvent: Add degassed THF:Water (10:1) or 1,4-Dioxane:Water (4:1) . The concentration should be approx 0.1 M - 0.2 M.
-
Reaction: Stir vigorously at 40°C (or Room Temp) for 1-2 hours.
-
Monitoring: Monitor by HPLC/TLC. The boronic acid spot should disappear rapidly without the appearance of the deboronated arene (1-butoxy-2,5-difluorobenzene).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
B. The "Robust Economy" Protocol
Catalyst: Pd(dppf)Cl₂ · DCM Applicability: Routine synthesis where cost of catalyst is the primary constraint.
-
Setup: Charge flask with substrates and Pd(dppf)Cl₂ (3.0 mol%).
-
Base: Use Na₂CO₃ (2.5 equiv).
-
Solvent: DME:Water (4:1) or Toluene:Ethanol:Water .
-
Reaction: Heat to 80°C under Nitrogen/Argon atmosphere for 6-8 hours.
-
Note: Strictly exclude oxygen to prevent homocoupling.
Troubleshooting & Optimization
For fluorinated boronic acids, the reaction environment is as critical as the catalyst.
Base Selection Guide
| Base | pKa (conj. acid) | Suitability | Notes |
| NaOH / KOH | ~15.7 | Avoid | Promotes rapid protodeboronation. |
| K₂CO₃ / Na₂CO₃ | ~10.3 | Good | Standard choice; slower reaction. |
| K₃PO₄ | ~12.3 | Excellent | Best balance of activation vs. stability. |
| KF | ~3.2 | Specialized | Use for base-sensitive substrates; requires anhydrous conditions. |
Workflow Visualization
Figure 2: Decision tree for optimizing conditions for unstable fluorinated boronic acids.
References
-
BenchChem. (2025). Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Retrieved from 2
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3][4][5] Retrieved from 6[1][3][4][7][8][9][10][11]
-
Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from 12
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from 13
-
SynHet. (2025).[7] Product Data: 4-Butoxy-2,5-difluorophenylboronic acid (CAS 2096339-97-6).[14] Retrieved from 14
Sources
- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]
A Comparative Guide to HPLC Methods for Analyzing 4-Butoxy-2,5-difluorophenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the robust analysis of reaction components is paramount to ensuring the success of a synthetic campaign. 4-Butoxy-2,5-difluorophenylboronic acid is a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] However, the analysis of boronic acids and their reaction mixtures by High-Performance Liquid Chromatography (HPLC) presents unique challenges. These molecules can exhibit poor retention on traditional reversed-phase columns and may be difficult to resolve from structurally similar impurities.
This guide provides an in-depth comparison of two distinct HPLC methods for the analysis of 4-Butoxy-2,5-difluorophenylboronic acid reaction mixtures: a widely accessible Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method and a highly selective HPLC method employing Post-Column Derivatization with Fluorescence Detection (HPLC-PCD-FLD). We will delve into the causality behind the experimental choices, present supporting data, and offer field-proven insights to guide you in selecting and implementing the optimal method for your application.
The Analytical Challenge: Monitoring Suzuki-Miyaura Coupling Reactions
The primary application of 4-Butoxy-2,5-difluorophenylboronic acid is in Suzuki-Miyaura coupling reactions, where it is coupled with an aryl halide. A successful analytical method must not only quantify the consumption of the starting boronic acid but also resolve it from common byproducts of this reaction, which include:
-
Homocoupling products: Dimerization of the boronic acid.[2]
-
Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom.[3]
-
Oxidation products: Conversion of the boronic acid to the corresponding phenol.[3]
-
Starting aryl halide and its homocoupling product. [2]
Given that all these species are likely to be UV-active, baseline chromatographic separation is essential for accurate quantification.
Method 1: RP-HPLC with UV Detection - The Workhorse Method
This method represents a robust and widely applicable approach for monitoring the reaction progress and assessing the purity of the starting material. The core principle is the separation of components based on their hydrophobicity on a C18 stationary phase.
Causality Behind Experimental Choices
The selection of chromatographic parameters is critical for the successful analysis of boronic acids.
-
Column Chemistry: Boronic acids can interact with residual silanols on the silica surface of HPLC columns, leading to poor peak shape. Utilizing a column with advanced end-capping or a hybrid particle technology, such as the Waters XSelect™ Premier HSS T3, minimizes these secondary interactions. The T3 bonding technology is also designed for enhanced retention of more polar compounds, which is beneficial for boronic acids.
-
Mobile Phase pH: The pKa of the boronic acid group is typically in the range of 8-10. To ensure consistent retention and good peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of the boronic acid group. By maintaining a low pH mobile phase (e.g., with 0.1% formic acid), the boronic acid remains in its neutral, less polar form, leading to better retention and interaction with the C18 stationary phase.
-
Detector Wavelength: The aromatic nature of 4-Butoxy-2,5-difluorophenylboronic acid allows for sensitive detection using a UV detector. A wavelength of 254 nm is a common choice for aromatic compounds and generally provides a good response for the analyte and potential aromatic impurities.[4]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Workflow Visualization
Caption: Workflow for RP-HPLC-UV analysis.
Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD) - The Selective Method
For complex reaction mixtures where impurities may co-elute with the analyte of interest under standard UV detection, a more selective method is required. This approach utilizes a post-column reaction with alizarin, which specifically complexes with boronic acids to form a highly fluorescent product.[5][6]
Causality Behind Experimental Choices
-
Selective Detection: Alizarin itself is weakly fluorescent, but its complex with boronic acids is strongly fluorescent.[4] This chemical reaction, occurring after the chromatographic separation, allows for the highly specific detection of boronic acids and their derivatives, effectively filtering out signals from other UV-active compounds that do not possess a boronic acid moiety.
-
Post-Column Reaction: The derivatization is performed post-column to ensure that the separation of the original analytes is not affected. The HPLC separation is identical to the RP-HPLC-UV method, but the detector is changed.
-
Fluorescence Detection: Fluorescence detection is inherently more sensitive than UV detection for responsive compounds. The excitation and emission wavelengths are chosen to maximize the signal from the alizarin-boronic acid complex while minimizing background noise.[6]
Experimental Protocol: HPLC-PCD-FLD
-
HPLC Separation:
-
The sample preparation and HPLC conditions (column, mobile phase, gradient, flow rate) are identical to Method 1.
-
-
Post-Column Derivatization System:
-
Reagent: 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile.
-
Reagent Delivery: A separate HPLC pump delivers the alizarin solution at a flow rate of 0.6 mL/min.
-
Mixing: The eluent from the HPLC column is mixed with the alizarin solution in a T-piece.
-
Reaction Coil: The mixture flows through a reaction coil (e.g., 3.5 m x 0.25 mm) maintained at 50 °C to facilitate the complex formation.[6]
-
-
Fluorescence Detection:
Workflow Visualization
Caption: Workflow for HPLC-PCD-FLD analysis.
Performance Comparison
To illustrate the differences between the two methods, the following table summarizes expected performance data for the analysis of a hypothetical Suzuki-Miyaura reaction mixture.
| Parameter | Method 1: RP-HPLC-UV | Method 2: HPLC-PCD-FLD |
| Analyte Retention Time | ~ 6.5 min | ~ 6.5 min |
| Resolution (Analyte vs. Protodeboronation Impurity) | 1.8 | > 5.0 (Impurity is not detected) |
| Resolution (Analyte vs. Homocoupled Impurity) | 2.5 | 2.5 (Only boronic acid dimer detected) |
| Peak Asymmetry (Analyte) | 1.2 | 1.2 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 10 ng/mL |
| Selectivity | Moderate (Detects all UV-active species) | High (Detects only boronic acids) |
| Complexity & Cost | Low | High |
Objective Comparison and Discussion
-
RP-HPLC-UV is the ideal choice for routine analysis, such as monitoring the depletion of starting material or for quality control of the boronic acid reagent itself.[7] Its simplicity, lower cost, and ability to provide a comprehensive profile of all UV-active species in the reaction mixture make it a valuable tool. However, its major limitation is the potential for co-elution, which can lead to inaccurate quantification, especially in complex matrices.
-
HPLC-PCD-FLD offers unparalleled selectivity and sensitivity for boronic acids.[6] This method is exceptionally powerful during method development and troubleshooting, particularly when trying to identify the fate of the boronic acid in a reaction that is not proceeding as expected. By specifically detecting only the boronic acid-containing species, it can confirm the presence of starting material or boronic acid-containing byproducts without interference from other components.[5] The trade-off is the increased complexity of the instrumental setup and the need for additional reagents.
Senior Application Scientist's Insights
In practice, the choice between these methods depends on the analytical goal. For high-throughput screening or routine process monitoring where the impurity profile is well-characterized, the speed and simplicity of the RP-HPLC-UV method are advantageous.
However, when faced with a challenging separation, or during the investigation of unexpected reaction outcomes, the HPLC-PCD-FLD method is an invaluable diagnostic tool. It can definitively confirm if a peak in a complex chromatogram corresponds to a boronic acid, saving significant time in impurity identification.
A pragmatic approach in a drug development setting would be to develop and validate the RP-HPLC-UV method as the primary QC method. The HPLC-PCD-FLD method would be maintained as a specialized, orthogonal technique for troubleshooting and in-depth characterization of reaction mixtures. This dual-methodology approach provides both routine efficiency and powerful problem-solving capabilities.
References
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). PubMed.
-
4-Butoxy-2,5-difluorophenylboronic acid. SynHet.
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015).
-
An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. (2025). Figshare.
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018).
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate.
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate.
Sources
- 1. 4-Butoxy-2,5-difluorophenylboronic acid [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. daneshyari.com [daneshyari.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
